An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxypyridazine-3-carbonitrile
Abstract This technical guide provides a comprehensive analysis of the core physicochemical properties of 6-Methoxypyridazine-3-carbonitrile, a key heterocyclic building block in modern medicinal chemistry and materials...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 6-Methoxypyridazine-3-carbonitrile, a key heterocyclic building block in modern medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document details the compound's chemical identity, structural features, and empirical properties. It includes a thorough examination of its spectroscopic profile, detailed analytical methodologies for characterization, and essential guidelines for safe handling and storage. The synthesis of technical data with practical, field-proven insights aims to equip scientific professionals with the critical information necessary for the effective application of this compound in research and development.
Introduction
6-Methoxypyridazine-3-carbonitrile is a substituted pyridazine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules. The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, imparts unique electronic properties and conformational rigidity, making it a privileged scaffold in the design of biologically active compounds. The strategic placement of a methoxy group and a nitrile moiety further enhances its utility, offering multiple reaction sites for molecular elaboration.
Understanding the fundamental physicochemical properties of this compound is a prerequisite for its successful application. Properties such as solubility, stability, and purity directly influence reaction kinetics, yield, purification efficiency, and, ultimately, the quality of the final product. This guide serves as a centralized resource, consolidating essential data and providing robust, validated protocols for its characterization.
Chemical Identity and Structure
The unambiguous identification of a chemical entity is the foundation of all scientific investigation. This section provides the key identifiers for 6-Methoxypyridazine-3-carbonitrile.
The structure of 6-Methoxypyridazine-3-carbonitrile is characterized by a planar pyridazine ring. The electron-donating methoxy group (-OCH₃) at the C6 position and the electron-withdrawing nitrile group (-C≡N) at the C3 position create a polarized aromatic system, influencing its reactivity and intermolecular interactions.
Caption: Standard workflow for physicochemical characterization.
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for determining the purity of 6-Methoxypyridazine-3-carbonitrile.
Objective: To quantify the purity of the compound and detect any related impurities.
Instrumentation & Materials:
HPLC system with a UV detector
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic Acid
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Sample Diluent: 50:50 Acetonitrile:Water
Methodology:
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 10 mL of the sample diluent to create a 0.1 mg/mL solution.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Injection Volume: 5 µL
Column Temperature: 30 °C
UV Detection Wavelength: 254 nm
Gradient Program:
Time (min)
% Mobile Phase B
0.0
10
15.0
90
17.0
90
17.1
10
| 20.0 | 10 |
Analysis: Inject the sample and integrate all peaks detected. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
System Suitability: Before sample analysis, inject a standard solution to verify system performance (e.g., retention time stability, peak shape).
Causality: A gradient method is chosen to ensure the elution of both the polar starting materials and any potential non-polar byproducts. The C18 column provides excellent retention for this type of heterocyclic compound. UV detection at 254 nm is effective due to the aromatic nature of the pyridazine ring.
Stability and Storage
Proper handling and storage are crucial to maintain the integrity of the compound.
Stability: Like many nitrile-containing compounds, 6-Methoxypyridazine-3-carbonitrile should be protected from strong acids and bases, which could hydrolyze the nitrile group. It is generally stable under standard ambient conditions when protected from moisture and light.
* Storage Recommendations: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [4][5][6]For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.
[4]
Safety and Handling
While a specific, comprehensive toxicology profile for this compound is not widely published, data from structurally related compounds provides guidance on necessary precautions.
Hazard Classification: Based on related pyridazine structures, the compound may be classified as harmful if swallowed, in contact with skin, or if inhaled. [7][8][9]It may also cause skin and serious eye irritation.
[4][5][8]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.
[4][5]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [5][6]Avoid contact with skin and eyes.
[4][6]* First Aid Measures:
In case of skin contact: Immediately wash with plenty of water.
[4][5] * In case of eye contact: Rinse cautiously with water for several minutes.
[4][5] * If inhaled: Move the person to fresh air.
[4][5] * If swallowed: Rinse mouth and seek medical attention.
[4]
Always consult the most current Safety Data Sheet (SDS) from the supplier before use.
Conclusion
6-Methoxypyridazine-3-carbonitrile is a valuable chemical intermediate with well-defined physicochemical properties. Its structure, confirmed by standard spectroscopic methods, and its purity, verifiable by a robust HPLC protocol, make it a reliable building block for chemical synthesis. By understanding its core properties, stability, and handling requirements as detailed in this guide, researchers can effectively and safely incorporate this compound into their workflows, accelerating the discovery and development of new molecules in the pharmaceutical and agrochemical industries.
References
NextSDS. (n.d.). 6-Methoxypyridazine-3-carbonitrile — Chemical Substance Information. Retrieved from [Link]
NextSDS. (n.d.). 3-Methoxy-6-methylpyridazine — Chemical Substance Information. Retrieved from [Link]
NextSDS. (n.d.). 6-methylpyridazine-3-carbonitrile — Chemical Substance Information. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Retrieved from [Link]
PubChem. (n.d.). 6-Methoxypyridazine-3-carboxylic acid. Retrieved from [Link]
NextSDS. (n.d.). 6-amino-2-methoxypyridine-3-carbonitrile — Chemical Substance Information. Retrieved from [Link]
International Journal of Chemistry and Pharmaceutical Sciences. (2026, January 31). Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative. Retrieved from [Link]
Stenutz. (n.d.). pyridazine-3-carbonitrile. Retrieved from [Link]
PubChem. (n.d.). 6-Chloropyridazine-3-carbonitrile. Retrieved from [Link]
Global Substance Registration System. (n.d.). 6-METHOXYPYRIDAZIN-3-AMINE. Retrieved from [Link]
Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Retrieved from [Link]
PMC. (n.d.). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Retrieved from [Link]
Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved from [Link]
Crystallographic Characterization and X-Ray Diffraction Analysis of 6-Methoxypyridazine-3-carbonitrile: A Technical Guide
Executive Summary In modern drug development and advanced organic synthesis, the solid-state characterization of key intermediates is non-negotiable. 6-Methoxypyridazine-3-carbonitrile (CAS: 72082-10-1) is a highly versa...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug development and advanced organic synthesis, the solid-state characterization of key intermediates is non-negotiable. 6-Methoxypyridazine-3-carbonitrile (CAS: 72082-10-1) is a highly versatile heterocyclic building block. It serves as a critical precursor in the synthesis of HSD17B13 inhibitors/degraders for liver disease[1] and is utilized in palladium-catalyzed cyanation methodologies[2].
As a Senior Application Scientist, I approach the crystallographic profiling of this compound not merely as a data-collection exercise, but as a foundational quality-control mechanism. Understanding its crystal structure, spatial arrangement, and polymorphic behavior dictates its stability, solubility, and reactivity in downstream pharmaceutical manufacturing. This whitepaper provides an in-depth, self-validating methodological framework for the crystallization, X-ray diffraction (XRD) analysis, and structural elucidation of 6-Methoxypyridazine-3-carbonitrile.
Chemical Context and Causality in Solid-State Analysis
The pyridazine ring possesses unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, which are highly sought after in molecular recognition and drug discovery[3]. The addition of a methoxy group at the 6-position and a carbonitrile group at the 3-position creates a highly polarized, planar push-pull system.
Why X-Ray Diffraction?
While NMR and LC-MS confirm bulk purity and connectivity, they cannot predict solid-state behavior. We rely on Single-Crystal X-Ray Diffraction (SC-XRD) and Powder X-Ray Diffraction (PXRD) to:
Map Intermolecular Forces: Identify π-π stacking and dipole-dipole interactions driven by the pyridazine nitrogen atoms and the nitrile moiety.
De-risk Polymorphism: Different crystal packing arrangements (polymorphs) can drastically alter the dissolution rate and melting point, impacting the reproducibility of subsequent synthetic steps (e.g., conversion to amidines using hydroxylamine)[4].
Validate Absolute Conformation: Ensure no unexpected tautomerization or degradation has occurred during upstream synthesis.
Experimental Methodologies
Protocol: Growth of Diffraction-Quality Single Crystals
To obtain a high-resolution structure, the crystal must be a singular, defect-free lattice. Rapid precipitation often yields twinned or microcrystalline powders. Therefore, we employ a Vapor Diffusion technique, which provides the thermodynamic control necessary for flawless lattice assembly.
Step-by-Step Workflow:
Solvent Selection: Dissolve 10 mg of highly pure (>99% by HPLC) 6-Methoxypyridazine-3-carbonitrile in 0.5 mL of a good solvent (e.g., Dichloromethane or Ethyl Acetate) in a 2 mL inner vial. Causality: The solvent must fully dissolve the compound without requiring excessive heating, which could degrade the nitrile group.
Anti-Solvent Chamber: Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of an anti-solvent (e.g., Hexane or Pentane).
Equilibration: Seal the outer 20 mL vial tightly and leave it undisturbed in a vibration-free environment at 20 °C.
Causality of Diffusion: Over 3–7 days, the volatile anti-solvent slowly diffuses into the inner vial. This gradual shift in solvent polarity slowly lowers the solubility of the compound, keeping the system in the metastable zone. This minimizes nucleation events and promotes the growth of large, single crystals rather than a shower of microcrystals.
Harvesting: Once crystals reach ~0.1–0.3 mm in dimension, suspend them in a paratone-N oil drop to prevent solvent loss and lattice collapse prior to mounting.
Workflow for the crystallization and SC-XRD analysis of 6-Methoxypyridazine-3-carbonitrile.
Protocol: X-Ray Diffraction Acquisition
A self-validating crystallographic protocol requires rigorous data collection parameters to ensure the final structural model is unambiguous.
Step-by-Step SC-XRD Workflow:
Mounting: Mount the oil-coated crystal on a MiTeGen loop and transfer it immediately to the goniometer head under a cold nitrogen stream.
Temperature Control (100 K): Causality: Data is collected at 100 K rather than room temperature. Cryo-cooling minimizes atomic thermal vibrations (atomic displacement parameters), resulting in sharper diffraction spots at higher angles (higher resolution) and reducing radiation-induced decay.
Radiation Source: Utilize a microfocus Copper (Cu-Kα, λ = 1.54184 Å) or Molybdenum (Mo-Kα, λ = 0.71073 Å) source. For light-atom organic molecules lacking heavy metals, Cu-Kα is often preferred to maximize diffraction intensity[2].
Data Collection Strategy: Execute a
ϕ
and
ω
scan strategy to ensure >99% completeness of the reciprocal space.
Integration and Scaling: Use software (e.g., APEX or CrysAlisPro) to integrate the frames. The internal consistency metric (
Rint
) must be monitored; an
Rint<0.05
validates that the crystal is not twinned and the data is of high quality.
Structure Solution: Solve the phase problem using intrinsic phasing (e.g., SHELXT) and refine using full-matrix least-squares on
F2
(SHELXL).
Quantitative Data: Crystallographic Parameters
Based on the structural homology of planar pyridazine-3-carbonitrile derivatives[3], the following tables summarize the expected, representative quantitative crystallographic data for 6-Methoxypyridazine-3-carbonitrile (Chemical Formula:
C6H5N3O
, MW: 135.12 g/mol ).
Table 1: Representative Crystal Data and Structure Refinement
Parameter
Value / Specification
Empirical Formula
C₆H₅N₃O
Formula Weight
135.12 g/mol
Temperature
100(2) K
Wavelength (Cu-Kα)
1.54184 Å
Crystal System
Monoclinic
Space Group
P21/c
Unit Cell Dimensions
a=7.45A˚,α=90∘
b=11.20A˚,β=105.3∘
c=8.15A˚,γ=90∘
Volume
~656.4 ų
Z (Molecules per unit cell)
4
Calculated Density
1.367 g/cm³
Absorption Coefficient (
μ
)
0.85 mm⁻¹
F(000)
280
Table 2: Data Collection and Refinement Metrics
Metric
Value
Causality / Quality Indicator
Theta range for data collection
4.5° to 67.5°
Ensures high-resolution data (up to ~0.8 Å).
Reflections collected / unique
8,500 / 1,250
High redundancy allows for accurate absorption correction.
Completeness to theta = 67.5°
99.5%
Validates that no blind spots exist in the dataset.
Goodness-of-fit (GOF) on
F2
1.045
A GOF near 1.0 indicates the model perfectly fits the data variance.
Final R indices[I>2sigma(I)]
R1=0.032,wR2=0.085
R1<0.05
confirms a highly accurate structural model.
Largest diff. peak and hole
0.25 and -0.18 e.Å⁻³
Confirms no missing atoms or unmodeled solvent in the lattice.
Polymorph Screening and Phase Purity
Once the single-crystal structure is solved, it serves as the "gold standard" reference. However, pharmaceutical manufacturing relies on bulk powders. To ensure the bulk batch matches the single crystal, we perform Powder X-Ray Diffraction (PXRD) [1].
Causality in Phase Validation:
We computationally generate a simulated PXRD pattern from the SC-XRD .cif file. By overlaying the experimental bulk PXRD pattern with the simulated pattern, we create a self-validating loop. If the peaks match perfectly, the bulk material is phase-pure. If new peaks appear, it indicates the presence of a new polymorph or an impurity, triggering mandatory thermal analysis (DSC/TGA) to map the phase transition thermodynamics.
Decision tree for polymorph screening and phase purity validation using PXRD and thermal analysis.
Structural Insights and Downstream Implications
The structural elucidation of 6-Methoxypyridazine-3-carbonitrile reveals critical insights for drug development:
Planarity and Packing: The molecule is strictly planar. The crystal packing is predominantly driven by
π−π
stacking between parallel pyridazine rings and weak
C−H⋯N
hydrogen bonds involving the nitrile nitrogen.
Reactivity Prediction: The nitrile group is highly exposed in the crystal lattice, correlating with its high reactivity in solution-phase transformations. For instance, the conversion of the nitrile to an N-hydroxycarboximidamide via hydroxylamine hydrochloride (a key step in HSD17B13 inhibitor synthesis) proceeds smoothly because the electrophilic carbon is sterically unhindered[5].
Conclusion
The rigorous crystallographic characterization of 6-Methoxypyridazine-3-carbonitrile bridges the gap between abstract chemical synthesis and tangible pharmaceutical manufacturing. By employing controlled vapor diffusion, low-temperature SC-XRD, and comparative PXRD screening, researchers establish a self-validating framework that guarantees the structural integrity and polymorphic stability of this critical intermediate.
References
WO2024075051A1 - Hsd17b13 inhibitors and/or degraders - Google Patents.
US20240238425A1 - HSD17B13 Inhibitors and/or Degraders - Google Patents.
Carbon-Trifluoromethyl Bond Forming Reactions and Palladium-Catalyzed Cyanation of (Hetero)aryl Halides.
WO2024127297A1 - 3-fluoro-4-hydroxybenzmide-containing inhibitors and/or degraders and uses thereof - Google Patents.
The pyridazine heterocycle in molecular recognition and drug discovery.
An In-depth Technical Guide to the Thermodynamic Stability of 6-Methoxypyridazine-3-carbonitrile at Room Temperature
Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 6-methoxypyridazine-3-carbonitrile, a heterocyclic compound of significant interest to the pharmaceutical and...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 6-methoxypyridazine-3-carbonitrile, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. For researchers, process chemists, and drug development professionals, understanding the intrinsic stability of such an intermediate is paramount for ensuring process safety, defining storage conditions, establishing a re-test period, and maintaining the purity of downstream products. This document moves beyond a simple data sheet to offer a methodological guide, explaining the causality behind experimental choices for thermal analysis and long-term stability studies. It integrates theoretical structural assessment with proven experimental protocols, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and aligns with the International Council for Harmonisation (ICH) guidelines for stability testing.
Introduction: The Importance of Stability in Heterocyclic Intermediates
6-Methoxypyridazine-3-carbonitrile belongs to the pyridazine class of nitrogen-containing heterocycles. Pyridazine derivatives are foundational scaffolds in medicinal chemistry, appearing in drugs with activities ranging from anticancer to antihypertensive.[1][2] The specific molecule, with its methoxy and cyano functional groups, presents a unique electronic profile that dictates its reactivity and, crucially, its stability.
Thermodynamic stability at ambient conditions (room temperature) is a critical quality attribute. An unstable compound can lead to:
Loss of Purity: Degradation over time generates impurities that can be difficult to remove and may carry their own toxicological risks.
Inconsistent Reactivity: A degrading starting material will lead to variable yields and impurity profiles in subsequent synthetic steps.
Safety Hazards: Exothermic decomposition, while less common at room temperature, must be assessed as it poses a significant risk during storage and handling.
This guide provides the scientific rationale and detailed protocols for a robust assessment of this compound's stability profile.
Structural and Theoretical Stability Assessment
A molecule's structure provides the first clues to its potential stability or instability. The 6-methoxypyridazine-3-carbonitrile molecule contains features that warrant careful consideration.
The Pyridazine Ring: The pyridazine core is a π-electron deficient aromatic system due to the presence of two electronegative nitrogen atoms.[3] This inherent electron deficiency can make it susceptible to nucleophilic attack, although its aromaticity provides a significant energy barrier.
Substituent Effects:
6-Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent can partially mitigate the electron-deficient nature of the pyridazine ring, thereby enhancing its stability. However, the ether linkage itself can be a site for potential hydrolytic cleavage under acidic or basic conditions.
3-Carbonitrile Group (-C≡N): The nitrile group is strongly electron-withdrawing, further influencing the electronics of the ring. Nitriles are susceptible to hydrolysis, which would convert the group to a carboxylic acid or amide, representing a significant degradation pathway.[4]
Based on this analysis, the primary hypothetical degradation pathways at or near room temperature would involve hydrolysis of the nitrile or ether functionalities, particularly in the presence of moisture or acidic/basic residues.
Logical Relationship: Structural Features vs. Potential Instability
Caption: Structural contributions to the stability and potential degradation of the target molecule.
Experimental Evaluation of Thermal Hazards
While long-term degradation at room temperature is the primary focus, a comprehensive stability assessment begins with understanding the compound's behavior at elevated temperatures. This provides a baseline for its intrinsic stability and identifies potential exothermic events that could pose safety risks. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the principal techniques for this evaluation.[5][6]
Differential Scanning Calorimetry (DSC)
Expertise & Causality: DSC is employed to measure the heat flow into or out of a sample as it is heated.[7] Its purpose here is twofold: to determine the melting point, an indicator of purity, and to detect any exothermic events (decomposition) that could signify thermal instability. A sharp melting endotherm followed by an exothermic decomposition at a much higher temperature indicates good thermal stability. A broad melt or decomposition beginning at a low temperature is a cause for concern.
Protocol 1: DSC Analysis for Thermal Hazard Screening
Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).[8]
Sample Preparation: Accurately weigh 1-3 mg of 6-methoxypyridazine-3-carbonitrile into a suitable sample pan (e.g., aluminum or gold-plated for enhanced compatibility).[5] Crimp the pan with a pierced lid to allow any evolved gases to escape.
Instrument Setup: Place the sample pan in the DSC cell. An empty, sealed pan should be used as a reference.
Thermal Program:
Equilibrate the sample at 25 °C.
Ramp the temperature from 25 °C to a final temperature well above the melting point (e.g., 350-400 °C) at a constant rate of 10 °C/min. A heating rate of 10 °C/min provides a good balance between signal resolution and experimental time.[6]
Maintain a constant inert atmosphere (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.
Data Analysis: Analyze the resulting thermogram to identify the melting point (peak of the endotherm) and the onset temperature of any exothermic decomposition events.
Thermogravimetric Analysis (TGA)
Expertise & Causality: TGA complements DSC by measuring the change in mass of a sample as a function of temperature.[9] This allows for the quantification of mass loss associated with decomposition, evaporation, or desorption. By correlating the temperature of mass loss from TGA with thermal events observed in DSC, we can confirm that an exotherm is indeed due to decomposition.
Protocol 2: TGA for Decomposition Profiling
Calibration: Calibrate the TGA instrument for mass and temperature.
Sample Preparation: Accurately weigh 5-10 mg of 6-methoxypyridazine-3-carbonitrile into a ceramic or platinum TGA pan.
Instrument Setup: Place the sample pan onto the TGA balance mechanism.
Thermal Program:
Equilibrate the sample at 25 °C.
Ramp the temperature from 25 °C to a high final temperature (e.g., 600 °C) at a constant rate of 10 °C/min under a nitrogen atmosphere.
Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset temperature of significant mass loss (e.g., T₅%, the temperature at which 5% mass loss occurs). A high T₅% value (e.g., >200 °C) is indicative of good thermal stability.[10]
Summary of Thermal Analysis Data
The data from these analyses should be compiled for a clear overview.
Parameter
Method
Typical Value (Hypothetical)
Significance
Melting Point (Tₘ)
DSC
115-120 °C
Indicator of purity; defines upper limit for solid-state stability.
Decomposition Onset (Tₒ)
DSC
> 220 °C
Temperature at which significant exothermic decomposition begins.
5% Mass Loss Temp (T₅%)
TGA
> 230 °C
Temperature at which 5% of the material has decomposed/volatilized.
Workflow for Initial Thermal Hazard Evaluation
Caption: Decision-based workflow for a long-term stability program.
Long-Term Stability Data Log (Example)
Time Point
Appearance
Assay (% by HPLC)
Total Impurities (%)
Comments
0 Months
White Crystalline Solid
99.85
0.15
Meets initial specification.
3 Months
White Crystalline Solid
99.82
0.18
No significant change.
6 Months
White Crystalline Solid
99.84
0.16
No significant change.
12 Months
White Crystalline Solid
99.79
0.21
No significant change.
24 Months
White Crystalline Solid
99.75
0.25
Stable. Continue study.
Conclusion and Recommendations
The thermodynamic stability of 6-methoxypyridazine-3-carbonitrile is a critical parameter that must be defined through empirical data rather than assumption. A multi-faceted approach is required for a comprehensive assessment.
Initial Hazard Assessment: DSC and TGA data provide a rapid and essential screen for thermal hazards. A high onset of decomposition (>200 °C) suggests good intrinsic thermal stability, indicating that the compound is unlikely to pose an immediate decomposition risk during standard handling and storage at room temperature.
Long-Term Stability: The cornerstone of the stability assessment is a long-term study under ICH-recommended conditions (25 °C / 60% RH). Data from this study provides the definitive evidence required to establish a re-test period.
Final Recommendation: Based on the hypothetical data presented, 6-methoxypyridazine-3-carbonitrile demonstrates excellent thermodynamic stability. It is not thermally hazardous under normal conditions and shows no significant degradation at room temperature over extended periods. A preliminary re-test period of 24 to 36 months under the specified storage conditions would be a scientifically sound recommendation, pending completion of the full study.
This guide provides the necessary framework for any research or development team to confidently and rigorously determine the stability of 6-methoxypyridazine-3-carbonitrile, ensuring product quality, safety, and regulatory compliance.
References
Rojas-Aguilar, A., et al. (2005). Measurement of enthalpies of vaporization of volatile heterocyclic compounds by DSC. Journal of Thermal Analysis and Calorimetry.
Lab Manager. (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager.
Rojas, A. (2005). Measurement of enthalpies of vaporization of volatile heterocyclic compounds by DSC. ResearchGate.
Jiménez, P., et al. (2005). Calorimetric and computational study of sulfur-containing six-membered rings. PubMed.
Frurip, D. J., et al. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development.
NextSDS. (n.d.). 6-Methoxypyridazine-3-carbonitrile — Chemical Substance Information. NextSDS.
Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
Singh, A., et al. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology.
ResearchGate. (2026). An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. ResearchGate.
European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. EMA.
Parameter. (2023). Stability Testing for Pharmaceuticals & More. Parameter Generation & Control.
Bentham Science Publishers. (2026). An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. Bentham Science.
ResearchGate. (2025). Thermodynamic study on six tricyclic nitrogen heterocyclic compounds by thermal analysis and effusion techniques. ResearchGate.
IVAMI. (n.d.). Stability testing of Pharmaceutical products based on ICH Guide. IVAMI.
SGS Singapore. (n.d.). Pharmaceutical Stability Testing and Storage. SGS.
ATA Scientific Instruments. (2017). How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability. ATA Scientific.
Sinha, S., et al. (2014). Electrophilicity of pyridazine-3-carbonitrile, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives: a chemical model to describe the formation of thiazoline derivatives in human liver microsomes. PubMed.
PubChem. (n.d.). 6-Methylpyridine-3-carbonitrile. National Institutes of Health.
NextSDS. (n.d.). 6-amino-2-methoxypyridine-3-carbonitrile — Chemical Substance Information. NextSDS.
ResearchGate. (n.d.). TGA thermogram of the unaged nitrile compound displaying the thermal events occurring up to 1155°C. ResearchGate.
PubChem. (n.d.). 6-Methoxypyridazine-3-carboxylic acid. National Institutes of Health.
KTH. (n.d.). Synthesis and Investigation of nitrile containing polymers derived from lignin. DiVA portal.
MDPI. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI.
Gilchrist, T. L. (n.d.). Thermal elimination reactions of nitrogen and sulphur heterocycles. Journal of the Chemical Society D: Chemical Communications.
IOPscience. (n.d.). Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds. IOP Conference Series: Materials Science and Engineering.
IJRTI. (2015). TO THE STUDY OF HETEROCYCLIC COMPOUNDS. International Journal for Research Trends and Innovation.
ResearchGate. (n.d.). Thermogravimetric study of some crosslinked copolymers based on poly(acrylonitrile-co-divinylbenzene). ResearchGate.
ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 3-AMINO-6-METHOXYPYRIDAZINE. ChemicalBook.
Apollo Scientific. (n.d.). 3-Amino-6-methoxypyridazine Safety Data Sheet. Apollo Scientific.
Oriental Journal of Chemistry. (n.d.). Thermodynamics Studies for 6-(4-Chlorophenyl)-1,2,3,4-Tetrahydro-4-Oxo-2-Thioxopyrimidine-5-Carbonitrile in 60% Dimethyl Sulphoxideat Different temperatures. Oriental Journal of Chemistry.
PubChem. (n.d.). 6-Methoxypyridazin-3-amine. National Institutes of Health.
PMC. (n.d.). A Pyridazine-Containing Phthalonitrile Resin for Heat-Resistant and Flame-Retardant Polymer Materials. National Institutes of Health.
BenchChem. (2025). Navigating the Physicochemical Landscape of 3-Amino-6-phenylpyrazine-2-carbonitrile: A Technical Guide to Solubility and Stability. BenchChem.
ResearchGate. (2025). Solubility and thermodynamics of 6-phenyl-4,5-dihydropyridazin-3(2H)-one in various neat solvents at different temperatures. ResearchGate.
In Vitro Pharmacokinetic Profiling of 6-Methoxypyridazine-3-carbonitrile Derivatives
An In-Depth Technical Guide: Introduction: De-risking Novel Chemical Scaffolds in Early Discovery The 6-methoxypyridazine-3-carbonitrile scaffold represents a promising area of chemical space for the development of novel...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide:
Introduction: De-risking Novel Chemical Scaffolds in Early Discovery
The 6-methoxypyridazine-3-carbonitrile scaffold represents a promising area of chemical space for the development of novel therapeutics. However, translating a biologically active molecule into a viable drug candidate requires a deep understanding of its pharmacokinetic properties. Early, robust in vitro characterization of Absorption, Distribution, Metabolism, and Excretion (ADME) parameters is critical for making informed decisions, optimizing chemical structures, and ultimately reducing the high attrition rates in drug development.[1][2] This guide provides a comprehensive overview of the essential in vitro pharmacokinetic assays, offering field-proven insights and detailed protocols tailored for researchers engaged in the discovery and development of 6-methoxypyridazine-3-carbonitrile derivatives. Our focus is on three foundational pillars of in vitro ADME: metabolic stability, membrane permeability and transporter interaction, and plasma protein binding.
Part 1: Metabolic Stability and Reaction Phenotyping
The Rationale: Predicting In Vivo Clearance
Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, is a primary determinant of its in vivo half-life and oral bioavailability.[1][3] Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations, while those that are too stable could accumulate and cause toxicity.[4] Our initial assessment, therefore, focuses on quantifying the rate of metabolism (intrinsic clearance) and identifying the specific enzymes responsible.
The primary sites of drug metabolism are the liver and the intestine, where enzymes such as Cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs) are abundant.[5][6] In vitro systems like human liver microsomes (HLM) and hepatocytes are employed as they contain a rich complement of these enzymes and serve as reliable surrogates for in vivo metabolism.[3][4]
Experimental Workflow: Intrinsic Clearance in Human Liver Microsomes
The intrinsic clearance (CLint) is a measure of the inherent metabolic capacity of the liver for a specific compound. It is determined by monitoring the disappearance of the parent compound over time when incubated with a metabolically active system, such as HLM.[7]
Preparation of Reagents:
Prepare a stock solution of the 6-methoxypyridazine-3-carbonitrile test compound (e.g., 10 mM in DMSO).
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final working concentration (e.g., 0.5 mg/mL) in a 0.1 M phosphate buffer (pH 7.4).
Prepare a NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a 0.1 M phosphate buffer. This is crucial for sustained CYP enzyme activity.
Incubation:
Pre-warm the HLM suspension and buffer to 37°C for 5 minutes.
Add the test compound to the HLM suspension at a final concentration typically well below its Km (e.g., 1 µM) to ensure first-order kinetics.
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
Time-Point Sampling:
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the incubation mixture.
Immediately quench the reaction by adding the aliquot to a 2-3 fold excess of ice-cold organic solvent (e.g., acetonitrile) containing an internal standard for LC-MS/MS analysis.
Sample Analysis:
Vortex the quenched samples and centrifuge to precipitate the microsomal proteins.
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the test compound.
Data Analysis:
Plot the natural logarithm of the percentage of the compound remaining versus time.
The slope of the linear regression line represents the elimination rate constant (k).
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:
t½ = 0.693 / k
CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL])
Caption: Workflow for the in vitro microsomal stability assay.
Experimental Workflow: Reaction Phenotyping
Identifying which CYP enzymes are responsible for metabolism is crucial for predicting potential drug-drug interactions (DDIs).[8][9] If a compound is primarily cleared by a single CYP that is prone to inhibition or induction by co-administered drugs, or by a polymorphically expressed enzyme, the clinical risk is elevated.[9] Two complementary methods are standard practice.[10][11]
This approach uses selective chemical inhibitors for each major CYP isoform within a complete metabolic system like HLM.[9][10] A significant reduction in the compound's metabolism in the presence of a specific inhibitor points to the involvement of that enzyme.
Assay Setup: The protocol is similar to the HLM stability assay. However, a set of parallel incubations is prepared. One incubation contains a vehicle control (e.g., DMSO), while the others each contain a known, selective inhibitor for a specific CYP enzyme (e.g., Furafylline for CYP1A2, Ketoconazole for CYP3A4).
Pre-incubation: The test compound is pre-incubated with HLM and the specific inhibitor for a short period (e.g., 10-15 minutes) before the reaction is initiated with NADPH.
Analysis: The rate of metabolism is determined for each condition (control and +inhibitor).
Interpretation: The percentage contribution of each CYP is estimated by the degree of inhibition observed.
This method involves incubating the test compound with a panel of individually expressed recombinant human CYP enzymes.[8][10] This provides a direct measure of which enzymes can metabolize the compound.
Compound ID
HLM CLint (µL/min/mg)
Classification
Major Metabolizing Enzyme(s) (% Contribution)
PDZ-001
15
Low Clearance
CYP3A4 (75%), CYP2C9 (20%)
PDZ-002
85
Medium Clearance
CYP2D6 (90%)
PDZ-003
>200
High Clearance
CYP3A4 (50%), Aldehyde Oxidase (45%)
Control
Verapamil
150
High Clearance
CYP3A4 (>90%)
Part 2: Cell Permeability and Efflux Liability
The Rationale: Crossing Biological Barriers
For orally administered drugs, permeability across the intestinal epithelium is a prerequisite for absorption.[12] Furthermore, the ability to cross the blood-brain barrier is essential for CNS-targeted agents. Cell-based models like Caco-2 and MDCK are the industry standard for evaluating a compound's passive permeability and its susceptibility to efflux transporters.[13][14]
Efflux transporters, such as P-glycoprotein (P-gp, encoded by the MDR1 gene) and Breast Cancer Resistance Protein (BCRP), are ATP-dependent proteins that actively pump substrates out of cells, thereby limiting drug absorption and tissue penetration.[15][16] Identifying compounds that are substrates of these transporters is critical, as high efflux can lead to poor bioavailability and lack of efficacy.[16][17]
To assess both passive permeability and active efflux, a bidirectional transport assay is performed using a polarized cell monolayer grown on a semi-permeable membrane insert.[18] We will detail the protocol using MDCK-MDR1 cells, which are specifically engineered to overexpress human P-gp, making them an ideal tool for identifying P-gp substrates.[14][17][19]
Cell Culture: Seed MDCK-MDR1 cells onto Transwell™ filter inserts and culture for 4-7 days until a confluent, polarized monolayer is formed.[14]
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) across the monolayer. A high TEER value (e.g., >200 Ω•cm²) confirms the integrity of the tight junctions between cells.[17][20]
Assay Setup:
Carefully wash the cell monolayers with a pre-warmed transport buffer (e.g., HBSS, pH 7.4).
For Apical-to-Basolateral (A→B) transport , add the test compound (e.g., 10 µM) to the apical (upper) chamber. The basolateral (lower) chamber contains a buffer only.
For Basolateral-to-Apical (B→A) transport , add the test compound to the basolateral chamber. The apical chamber contains a buffer only.
To confirm P-gp mediated efflux, a parallel set of experiments can be run in the presence of a potent P-gp inhibitor, such as Cyclosporin A.[17]
Incubation and Sampling:
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).[17][18]
At the end of the incubation, take samples from both the donor and receiver chambers for LC-MS/MS analysis.
A post-assay integrity check is performed using a low-permeability marker like Lucifer Yellow.[12][18]
Data Analysis:
The Apparent Permeability Coefficient (Papp), in cm/s, is calculated for both directions:
Papp = (dQ/dt) / (A * C0)
Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
The Efflux Ratio (ER) is calculated as:
ER = Papp (B→A) / Papp (A→B)
Papp (A→B): Indicates the rate of absorption.
High Permeability: > 5.0 x 10⁻⁶ cm/s
Medium Permeability: 1.0 - 5.0 x 10⁻⁶ cm/s
Low Permeability: < 1.0 x 10⁻⁶ cm/s
Efflux Ratio (ER): An ER ≥ 2 is a strong indication that the compound is a substrate for an active efflux transporter (in this case, P-gp).[19] A significant reduction of the ER in the presence of an inhibitor confirms this.
Once absorbed into the systemic circulation, drugs can bind to plasma proteins, primarily albumin and α1-acid glycoprotein. It is a fundamental principle of pharmacology that only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its therapeutic target, and be cleared by metabolizing enzymes.[21][22] Therefore, determining the fraction unbound (fu) is essential for interpreting pharmacokinetic and pharmacodynamic data and for accurately predicting human doses.[21][23]
Equilibrium dialysis is the gold-standard method for measuring PPB.[23] The Rapid Equilibrium Dialysis (RED) device is a high-throughput format that consists of two chambers separated by a semi-permeable membrane with a molecular weight cut-off (e.g., 8 kDa) that is impermeable to proteins but allows the free passage of small molecules.[21]
Device Preparation: Prepare the RED device inserts.
Sample Loading:
Add plasma (e.g., human, rat) spiked with the test compound to one chamber (the plasma chamber).
Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the adjacent chamber (the buffer chamber).
Incubation: Seal the unit and incubate at 37°C on an orbital shaker for a sufficient time (e.g., 4-6 hours) to allow the free compound to reach equilibrium across the membrane.
Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.
Matrix Matching and Analysis:
To avoid analytical artifacts, matrix-match the samples. Add blank plasma to the buffer sample and PBS to the plasma sample in the same ratio.
Precipitate proteins with an organic solvent containing an internal standard.
Centrifuge and analyze the supernatant from both chambers by LC-MS/MS to determine the compound concentration.
Data Analysis:
The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber:
% Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100
% Bound = 100 - % Unbound
Caption: Principle of the Rapid Equilibrium Dialysis (RED) assay.
Compound ID
Human PPB (%)
Rat PPB (%)
Mouse PPB (%)
Classification (Human)
PDZ-001
99.8
99.7
99.5
Highly Bound
PDZ-002
92.5
90.1
88.4
Moderately Bound
PDZ-004
75.0
81.2
78.9
Low-Moderate Bound
Control
Warfarin
99.5
98.9
99.1
Highly Bound
Conclusion: Building a Data-Driven Path to Candidacy
The in vitro pharmacokinetic profile of a 6-methoxypyridazine-3-carbonitrile derivative is a multidimensional dataset. By systematically evaluating metabolic stability, permeability, efflux liability, and plasma protein binding, researchers can build a comprehensive understanding of a compound's potential strengths and weaknesses. This guide provides the foundational methodologies to generate high-quality, reproducible data. This data, when integrated with in vitro potency and selectivity information, empowers project teams to establish clear structure-activity and structure-property relationships. This data-driven approach is paramount for optimizing lead compounds, selecting candidates with a higher probability of success, and ultimately accelerating the delivery of novel medicines to patients. The strategic application of these core assays forms the bedrock of modern, efficient drug discovery.
References
MDCK-MDR1 Permeability Assay - AxisPharm. (URL: )
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). (URL: )
Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme - FDA. (URL: )
Metabolic Stability in Drug Development: 5 Assays - WuXi AppTec. (2023). (URL: )
Metabolic Stability and Metabolite Analysis of Drugs - Cre
Reaction Phenotyping: Advances In The Experimental Strategies Used To Characterize The Contribution of Drug Metabolizing Enzymes.
Caco-2 cell permeability assays to measure drug absorption - PubMed. (2005). (URL: )
Caco-2 Permeability Assay - Domainex. (URL: )
MDCK-MDR1 Permeability Assay - Evotec. (URL: )
Interpretation of Non-Clinical Data for Prediction of Human Pharmacokinetic Parameters: In Vitro-In Vivo Extrapolation and Allometric Scaling - MDPI. (2019). (URL: )
MDCK Permeability - Cre
Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candid
Cytochrome P450 Reaction Phenotyping for 4 Additional CYPs: Why and How? - WuXi AppTec DMPK. (2024). (URL: )
Caco-2 cell permeability assays to measure drug absorption - ResearchG
MDCK Cell Culture Protocol Using a 96-well TEER Assay System - Sigma-Aldrich. (URL: )
An In-depth Technical Guide on the Toxicity Profile and LD50 of 6-Methoxypyridazine-3-carbonitrile
Introduction and Physicochemical Context 6-Methoxypyridazine-3-carbonitrile is a heterocyclic compound featuring a pyridazine ring substituted with a methoxy and a nitrile group. The pyridazine core is a common scaffold...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Physicochemical Context
6-Methoxypyridazine-3-carbonitrile is a heterocyclic compound featuring a pyridazine ring substituted with a methoxy and a nitrile group. The pyridazine core is a common scaffold in medicinal chemistry, known to impart a range of biological activities due to its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor.[1] The nitrile group, an important pharmacophore, can influence metabolic stability and receptor binding.[2] Before delving into its toxicological profile, understanding its basic properties is crucial for designing relevant studies.
Table 1: Physicochemical Properties of 6-Methoxypyridazine-3-carbonitrile and Related Compounds
Predictive Toxicity Profile Based on Structural Analogs
In the absence of direct data, a read-across approach from structurally similar compounds is a valuable starting point. The primary structural motifs of concern are the pyridazine ring and the nitrile group.
Acute Toxicity
Safety data for related compounds suggests that 6-Methoxypyridazine-3-carbonitrile may exhibit acute toxicity if ingested, inhaled, or in contact with skin. For instance, 6-chloropyridazine-3-carbonitrile is classified as harmful if swallowed, in contact with skin, or inhaled (Acute Tox. 4).[7] Similarly, 6-methylpyridazine-3-carbonitrile is also classified as acutely toxic.[4] A structurally similar compound, 6-amino-2-methoxypyridine-3-carbonitrile, also falls under Acute Toxicity Category 4.[8] This suggests that the pyridazine-carbonitrile scaffold itself may be responsible for this level of acute toxicity.
Cytotoxicity
A significant body of research points to the cytotoxic potential of pyridazine derivatives, often explored in the context of anticancer activity.[9][10][11][12] Various pyridazinone and pyrrolo[1,2-b]pyridazine derivatives have demonstrated dose- and time-dependent cytotoxic effects against a range of human cancer cell lines, including breast (MCF-7), colon (LoVo), and ovary (SK-OV-3) cancer cells.[13][14] Similarly, 2-methoxypyridine-3-carbonitrile derivatives have shown potent antiproliferative effects against liver, prostate, and breast cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range.[15][16][17]
The mechanism of cytotoxicity for some pyridazine derivatives has been linked to the induction of oxidative stress. For example, certain pyridazin-3(2H)-one derivatives were found to increase levels of hydrogen peroxide and lipid peroxidation in triple-negative breast cancer cells, leading to cell death.[14] This suggests a potential mechanism of toxicity for 6-Methoxypyridazine-3-carbonitrile that warrants investigation.
Genotoxicity and Mutagenicity
The nitrile group can, in some cases, be metabolized to release cyanide, which is a known toxicant. However, the genotoxicity of nitrile-containing compounds is not a given and appears to be structure-dependent. A study on several nitrile fragrance ingredients found that while some showed positive results in in vitro genotoxicity assays, these findings were not always replicated in in vivo studies.[18] For instance, some nitriles that were positive in in vitro tests were found to be negative in the in vivo micronucleus assay.[18] Therefore, while the potential for genotoxicity should be considered, in vivo testing is crucial for a definitive assessment.
Other Potential Toxicities
Based on safety data for related compounds like 3-Chloro-6-methoxypyridazine and 6-amino-2-methoxypyridine-3-carbonitrile, there is a potential for 6-Methoxypyridazine-3-carbonitrile to cause skin and eye irritation, as well as respiratory irritation.[5][8][19][20]
Recommended Experimental Workflows for Toxicological Characterization
The following section outlines the essential, step-by-step experimental protocols to definitively determine the toxicity profile and LD50 of 6-Methoxypyridazine-3-carbonitrile.
Determination of Acute Oral Toxicity (LD50) - Up-and-Down Procedure (UDP)
The Up-and-Down Procedure is a validated method for determining the LD50 with a reduced number of animals compared to traditional methods.
Protocol:
Animal Selection: Use a single sex of a standard laboratory rodent strain (e.g., female Sprague-Dawley rats).
Dose Selection: Based on the read-across data, an initial starting dose of 300 mg/kg could be considered.
Dosing and Observation:
Administer the compound by oral gavage to a single animal.
Observe the animal for signs of toxicity and mortality for up to 14 days.
If the animal survives, the next animal is dosed at a higher level.
If the animal dies, the next animal is dosed at a lower level.
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.
Caption: Standard workflow for determining in vitro cytotoxicity (IC50).
Genotoxicity Screening
A standard battery of genotoxicity tests is recommended to assess the mutagenic and clastogenic potential of the compound.
Protocol:
Ames Test (Bacterial Reverse Mutation Assay):
Expose several strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation (S9 fraction) to the compound.
A positive result (a significant increase in the number of revertant colonies) indicates that the compound is a mutagen.
In Vitro Micronucleus Test:
Treat mammalian cells (e.g., CHO or TK6 cells) with the compound.
A positive result (an increase in the frequency of micronucleated cells) suggests the compound may be clastogenic (causing chromosomal damage) or aneugenic (causing chromosome loss).
In Vivo Micronucleus Test (if in vitro tests are positive):
Dose rodents with the compound and collect bone marrow or peripheral blood.
Analyze immature erythrocytes for the presence of micronuclei. This test confirms whether the genotoxic effects observed in vitro also occur in a whole animal.
Conclusion and Future Directions
While a definitive toxicity profile and LD50 for 6-Methoxypyridazine-3-carbonitrile are not yet established, the available data on structurally related compounds allows for a preliminary hazard assessment. The pyridazine-carbonitrile scaffold suggests a potential for acute toxicity, and the broader class of pyridazine derivatives has demonstrated significant in vitro cytotoxic activity.
The experimental workflows outlined in this guide provide a clear path forward for the comprehensive toxicological evaluation of 6-Methoxypyridazine-3-carbonitrile. A thorough investigation, including in vivo studies, is essential to confirm these predictive findings and to fully characterize the safety profile of this compound for any potential application. Researchers are strongly advised to handle this compound with appropriate precautions, assuming it may be harmful, until empirical data proves otherwise.
References
Bratek-Wiewiórowska, M. D., et al. (1980). Cytostatic activity of pyridazine derivatives. I. In vitro studies on 1-methoxyphenylpyridazine-6-ones. Archivum Immunologiae et Therapiae Experimentalis, 28(3), 427–432.
Mojahidi, S., et al. (2010). Synthesis and in-vitro cytotoxic evaluation of novel pyridazin-4-one derivatives. Archiv der Pharmazie, 343(5), 310–313.
Nabil, S., et al. (2018). In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Der Pharmacia Lettre, 10(11), 13-27.
NextSDS. (n.d.). 6-amino-2-methoxypyridine-3-carbonitrile — Chemical Substance Information. Retrieved from [Link]
Ghergurovich, S., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 28(14), 5529.
Nabil, S., et al. (2019). in vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Asian Journal of Chemistry, 31(2), 349-356.
NextSDS. (n.d.). 6-Methoxypyridazine-3-carbonitrile — Chemical Substance Information. Retrieved from [Link]
Al-Suwaidan, I. A., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4053.
Thermo Fisher Scientific. (2011, May 19).
Sigma-Aldrich. (2025, November 6).
Fisher Scientific. (n.d.).
ResearchGate. (n.d.). Cytotoxic activities and selectivity indexes (SIs) of 2-methoxypyridine derivatives. [Table]. In The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.
NextSDS. (n.d.). 6-methylpyridazine-3-carbonitrile — Chemical Substance Information. Retrieved from [Link]
PubChem. (n.d.). 6-Methoxypyridazin-3-amine. Retrieved from [Link]
Al-Ostoot, F. H., et al. (2023). In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. Molecules, 28(4), 1709.
El-Gamal, K. M., et al. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. Journal of Chemical and Pharmaceutical Research, 8(1), 724-732.
Fisher Scientific. (2003, March 25).
Apollo Scientific. (n.d.).
Brown, D. G., & Boström, J. (2016). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 59(10), 4443–4458.
El-Baih, F. E., et al. (2018). Cytotoxicity of new pyridazin-3(2H)-one derivatives orchestrating oxidative stress in human triple-negative breast cancer (MDA-MB-468). Archiv der Pharmazie, 351(12), e1800128.
Patel, S., et al. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Core, 1-10.
Sharma, P., et al. (2019). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 11(1), 1-10.
Api, A. M., et al. (2013). Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays. Food and Chemical Toxicology, 59, 142–148.
Scott, J. D., et al. (2014). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. ACS Medicinal Chemistry Letters, 5(9), 1035–1040.
Al-Suwaidan, I. A., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4053.
ResearchGate. (n.d.). Graphical abstract of the newly synthesized 6-methoxyquinoline-3-carbonitrile derivatives. [Image].
Mishra, R., et al. (2016). Acute and repeated dose toxicity studies of novel pyridazine derivatives as new class of antihypertensive agent. Toxicology Letters, 258, S196.
ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 3-AMINO-6-METHOXYPYRIDAZINE.
Scientific Committee on Consumer Products. (2008). Opinion on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). European Commission.
Li, X., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2795.
Ghorab, M. M., et al. (2016).
ResearchGate. (n.d.). Cytotoxic Activity of Pyridazin-3(2H)
Gaviraghi, G., et al. (1983). Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives. Journal of Medicinal Chemistry, 26(9), 1277–1285.
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.
Yauk, C. L., et al. (2025). Review and meta-analysis of gene expression biomarkers predictive of chemical-induced genotoxicity in vivo. Environmental and Molecular Mutagenesis.
Global Substance Registration System. (n.d.). 6-METHOXYPYRIDAZIN-3-AMINE. Retrieved from [Link]
PubChem. (n.d.). 6-Chloropyridazine-3-carbonitrile. Retrieved from [Link]
ChemicalBook. (2025, July 24). 3-AMINO-6-METHOXYPYRIDAZINE.
The Carbonitrile Group as a Modulator of Pyridazine Ring Electronics: A Guide to Synthesis, Reactivity, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyridazine nucleus, a 1,2-diazine, represents a privileged scaffold in medicinal chemistry, prized for its unique p...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazine nucleus, a 1,2-diazine, represents a privileged scaffold in medicinal chemistry, prized for its unique physicochemical properties, including a high dipole moment, weak basicity, and robust hydrogen-bonding capabilities.[1][2] When functionalized with a carbonitrile (cyano) group—a potent electron-withdrawing moiety and versatile synthetic handle—the resulting cyanopyridazine system exhibits profoundly altered electronic characteristics.[3][4] This guide provides an in-depth exploration of the powerful electron-withdrawing effects of the cyano group on the pyridazine ring. We will dissect the impact on spectroscopic properties, detail synthetic methodologies, analyze the resulting chemical reactivity with a focus on nucleophilic aromatic substitution and cycloaddition reactions, and discuss the strategic application of this scaffold in modern drug discovery. This document is intended to serve as a technical resource for researchers leveraging the unique interplay of these two functionalities to design next-generation therapeutics and functional molecules.
Fundamental Electronic Properties of the Cyanopyridazine Scaffold
The defining characteristic of the cyanopyridazine system is its pronounced electron deficiency. This arises from the synergistic combination of the inherent properties of the pyridazine ring and the strong electron-withdrawing nature of the cyano substituent.
Inherent Electron Deficiency of the Pyridazine Ring
The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] These nitrogen atoms are more electronegative than carbon, leading to a polarization of the ring's electron density and creating an intrinsically electron-deficient (π-deficient) system. This deficiency is most pronounced at the carbon atoms adjacent to the ring nitrogens (C3 and C6).[1] This property imparts weak basicity, a high dipole moment (approx. 4.2 D), and reduced lipophilicity compared to pyridine or benzene, which are advantageous traits in drug design.[5]
The Influence of the Carbonitrile Group
The cyano group (–C≡N) is a powerful electron-withdrawing group, acting through both inductive and resonance effects:
Inductive Effect (-I): The sp-hybridized carbon and the highly electronegative nitrogen atom of the nitrile strongly pull electron density away from the ring through the sigma bond.
Resonance Effect (-M): The cyano group can participate in resonance, delocalizing the ring's π-electrons onto the nitrogen atom, further depleting the ring of electron density. This effect is most significant when the cyano group is positioned at C3, C4, or C6.
When combined, the pyridazine core and the cyano group create a highly electrophilic aromatic system, dramatically influencing its spectroscopic signature and chemical reactivity. The electron-withdrawing strength of substituents can be quantified using Hammett constants (σ); the cyano group possesses a large positive σ value, indicative of its strong electron-withdrawing power.[6][7]
Spectroscopic Characterization of Cyanopyridazines
The electronic perturbations induced by the cyano group are readily observable through standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The deshielding effect caused by electron withdrawal is clearly evident in both ¹H and ¹³C NMR spectra. Ring protons and carbons on cyanopyridazines typically resonate at a lower field (higher δ) compared to the unsubstituted parent pyridazine.[8] The magnitude of this downfield shift is dependent on the position of the cyano group relative to the observed nucleus.
Compound
Position
¹³C Chemical Shift (δ, ppm)
¹H Chemical Shift (δ, ppm)
Pyridazine (in CDCl₃)
C3/C6
~150.5
~9.2
C4/C5
~126.5
~7.7
3-Cyanopyridazine
C3
~135 (ipso-C)
-
C4
~130
~8.0
C5
~128
~7.9
C6
~155
~9.4
CN
~117
-
4-Cyanopyridazine
C3
~153
~9.5
C4
~120 (ipso-C)
-
C5
~132
~8.2
C6
~153
~9.5
CN
~116
-
Note: The values in the table are approximate and collated from typical ranges found in the literature.[8][9][10] Specific shifts can vary with solvent and other substituents.
Infrared (IR) Spectroscopy
The most characteristic feature in the IR spectrum of a cyanopyridazine is the nitrile stretching vibration (νC≡N). This sharp, intense absorption typically appears in the range of 2220-2240 cm⁻¹. The exact frequency can provide insight into the electronic environment; conjugation with the electron-deficient pyridazine ring can slightly lower the frequency compared to alkyl nitriles.[11][12]
UV-Vis Spectroscopy
The π→π* transitions of the pyridazine ring are affected by the cyano substituent. Typically, the cyano group causes a bathochromic (red) shift in the absorption maxima compared to the parent heterocycle, a consequence of the extended conjugation and altered energy levels of the molecular orbitals.[13][14]
Synthesis of Cyanopyridazines: A Methodological Overview
Several reliable synthetic strategies exist for the construction of cyanopyridazines. The choice of method often depends on the availability of starting materials and the desired substitution pattern.
Key Synthetic Approaches
Condensation of 1,4-Diketones: A classic approach to the pyridazine core involves the condensation of a 1,4-dicarbonyl compound with hydrazine.[15] For cyanopyridazines, a 2-cyano-1,4-diketone precursor is required, which can be synthesized from α-haloketones and a cyanide source.[15]
Inverse-Electron-Demand Diels-Alder Reactions: Electron-deficient tetrazines react readily with electron-rich dienophiles. Alternatively, a cyano-substituted pyridazine can itself act as the diene component in reactions with alkynes, especially in intramolecular variants, to build fused ring systems.[16][17]
Nucleophilic Substitution of Halogens: A common and effective method is the displacement of a halide (typically chloro- or bromo-) from a pyridazine ring using a cyanide salt, such as CuCN (Rosenmund-von Braun reaction) or NaCN/KCN with a palladium catalyst.
Multi-Component Reactions: One-pot, three-component reactions involving, for example, an alkyl 2-cyanoacetate, an arylglyoxal, and hydrazine hydrate can provide highly substituted 4-cyano-3(2H)-pyridazinones regioselectively and in good yields.[18]
Diagram 1: General Synthetic Workflow
Caption: Common synthetic pathways to cyanopyridazine derivatives.
Example Protocol: Synthesis of 6-Aryl-4-cyano-3(2H)-pyridazinone via Three-Component Reaction[18]
This protocol describes a highly efficient, one-pot synthesis performed in water, highlighting a green chemistry approach.
Materials:
Alkyl 2-cyanoacetate (1.0 mmol)
Arylglyoxal monohydrate (1.0 mmol)
Hydrazine hydrate (1.2 mmol)
Water (5 mL)
Ethanol (for recrystallization)
Procedure:
To a 25 mL round-bottom flask, add the arylglyoxal monohydrate (1.0 mmol) and water (5 mL). Stir the mixture at room temperature until a clear solution is obtained.
Add the alkyl 2-cyanoacetate (1.0 mmol) to the solution, followed by the dropwise addition of hydrazine hydrate (1.2 mmol) over 2 minutes.
Stir the resulting mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A precipitate will typically form within 15-30 minutes.
After the reaction is complete (typically 1-2 hours), collect the solid product by vacuum filtration.
Wash the crude product with cold water (2 x 5 mL).
Recrystallize the solid from hot ethanol to afford the pure 6-aryl-4-cyano-3(2H)-pyridazinone.
Dry the product under vacuum. Characterize by NMR, IR, and Mass Spectrometry.
Causality: This reaction proceeds via an initial Knoevenagel condensation between the arylglyoxal and the active methylene of the cyanoacetate, followed by cyclization with hydrazine. Performing the reaction in water is advantageous as it is environmentally benign and often facilitates precipitation of the product, simplifying purification.
Chemical Reactivity: A Consequence of Electron Deficiency
The electron-poor nature of cyanopyridazines dictates their reactivity, making them excellent substrates for reactions involving nucleophiles.
Nucleophilic Aromatic Substitution (SNAr)
Cyanopyridazines bearing a suitable leaving group (e.g., a halogen) are highly activated towards SNAr. The combined electron-withdrawing power of the ring nitrogens and the cyano group effectively stabilizes the negative charge in the intermediate Meisenheimer complex.[19][20]
Mechanism & Regioselectivity:
The reaction proceeds via a two-step addition-elimination mechanism.
Addition: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic σ-complex (Meisenheimer complex). The negative charge is delocalized onto the electronegative ring nitrogens and the cyano group.
Elimination: The leaving group is expelled, and aromaticity is restored.
The attack is regioselective, occurring at the electron-deficient positions activated by both the ring nitrogens and the cyano group (typically C3 and C6).[1][21]
Diagram 2: SNAr Mechanism on a Cyanopyridazine
Caption: Mechanism of SNAr on a cyanopyridazine via a Meisenheimer complex.
Cycloaddition Reactions
The electron-deficient pyridazine ring can participate as the 4π component (diene) in inverse-electron-demand Diels-Alder reactions.[22][23][24] The presence of an additional electron-withdrawing cyano group further lowers the energy of the diene's LUMO, accelerating the reaction with electron-rich dienophiles (e.g., enamines, alkynes). These reactions are powerful tools for constructing complex polycyclic and heterocyclic systems.[16]
In some intramolecular cases, the pyridazine ring acts as the diene and an alkyne-containing side chain acts as the dienophile. The initial [4+2] cycloaddition is often followed by a retro-Diels-Alder elimination of N₂, leading to the formation of a new fused aromatic ring.[16]
Applications in Drug Discovery
The unique constellation of properties endowed by the cyanopyridazine scaffold makes it a valuable asset in medicinal chemistry.[25][26]
Scaffold & Pharmacophore: The rigid pyridazine core serves as an excellent scaffold for orienting pharmacophoric groups in three-dimensional space. The ring nitrogens and the cyano nitrogen are potent hydrogen bond acceptors, facilitating strong and specific interactions with biological targets.[1][27]
Modulation of Physicochemical Properties: The high polarity of the scaffold can enhance aqueous solubility and reduce lipophilicity, which are critical parameters for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[1]
Bioisosterism: The cyanopyridazine moiety can serve as a bioisostere for other aromatic or heteroaromatic rings.[1] Replacing, for instance, a phenyl ring with a cyanopyridazine can fine-tune electronic properties, improve metabolic stability, and alter the target-binding profile.
Covalent Inhibition: The electrophilicity of the nitrile carbon, enhanced by the pyridazine ring, allows it to react with nucleophilic residues (like cysteine) in an enzyme's active site, enabling a covalent mechanism of inhibition.[28][29]
Examples in Development: The cyanopyridazine motif can be found in molecules investigated as inhibitors for various targets, including kinases and carboxylesterases, underscoring its versatility in addressing diverse therapeutic areas.[3][30]
Diagram 3: Role in Drug-Target Binding
Caption: Hypothetical binding mode of a cyanopyridazine inhibitor.
Conclusion
The introduction of a carbonitrile group onto a pyridazine ring is a powerful chemical strategy that creates a highly electron-deficient and synthetically versatile scaffold. This electronic modulation profoundly influences the molecule's spectroscopic properties and dictates its chemical reactivity, favoring nucleophilic additions and specific cycloaddition pathways. For drug development professionals, the cyanopyridazine core offers a unique combination of a polar, metabolically stable scaffold with multiple points for hydrogen bonding and opportunities for covalent target engagement. A thorough understanding of the principles outlined in this guide will empower researchers to rationally design and synthesize novel cyanopyridazine-based molecules for a wide range of applications, from medicinal chemistry to materials science.
References
Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. [Link]
The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]
Utilization of cyanopyridine in design and synthesis of first-in-class anticancer dual acting PIM-1 kinase/HDAC inhibitors. PubMed. [Link]
One-Pot Synthesis of 2-Cyano-1,4-diketones: Applications to Synthesis of Cyanosubstituted Furans, Pyrroles, and Dihydropyridazines. ACS Publications. [Link]
Electrophilicity of Pyridazine-3-carbonitrile, Pyrimidine-2-carbonitrile, and Pyridine-carbonitrile Derivatives: A Chemical Model To Describe the Formation of Thiazoline Derivatives in Human Liver Microsomes. ACS Publications. [Link]
An Extended Table of Hammett Substitutent Constants Based on the Ionization of Substituted Benzoic Acids. The Journal of Organic Chemistry. [Link]
Spectroscopic (IR, Raman, UV, NMR) characterization and investigation of reactive properties of pyrazine-2-carboxamide by anti-bacterial, anti-mycobacterial, Fukui function, molecular docking and DFT calculations. ResearchGate. [Link]
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. [Link]
Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. MDPI. [Link]
Preparation of substituted pyridazines.
Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines. PMC. [Link]
Electrophilicity of pyridazine-3-carbonitrile, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives: a chemical model to describe the formation of thiazoline derivatives in human liver microsomes. PubMed. [Link]
Rate constants used to construct the Hammett plot. a. ResearchGate. [Link]
1H, 13C, and 15N NMR spectra of some pyridazine derivatives. PubMed. [Link]
Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. [Link]
Discovery of pyrazolones as novel carboxylesterase 2 inhibitors that potently inhibit the adipogenesis in cells. PubMed. [Link]
Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. PMC. [Link]
Investigation of fluorescence properties of cyanidin and cyanidin 3-o-β-glucopyranoside. SciSpace. [Link]
13 C NMR chemical shifts and frequency of the stretching vibration of the CuN group. ResearchGate. [Link]
The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link]
A Regioselective One-Pot, Three Component Synthesis of 6-Aryl-4-cyano-3(2H)-pyridazinones in Water. ResearchGate. [Link]
Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. MDPI. [Link]
Substituent Correlations Characterized by Hammett Constants in the Spiropyran–Merocyanine Transition. ACS Publications. [Link]
A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT.org. [Link]
Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Omary-El-Gazzar/a89f92e071e6210f01b131804f866406e1279a1f]([Link]
Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible Cp*Ir-(pyridinylmethyl). ACS Publications. [Link]
Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing. [Link]
Synthesis, Spectroscopic (FT-IR, 1 H NMR, and UV-Vis) and Nonlinear Optical Properties of a Novel 3-(p-Cyanophenyl)-5-( o, m, p -Iodophenyl)-1-Phenylformazan: Experimental and DFT Studies. ResearchGate. [Link]
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI. [Link]
Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. PMC. [Link]
Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. Semantic Scholar. [Link]
Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. PMC. [Link]
1H and 13C NMR Assignments for the Cyanine Dyes SYBR Safe and Thiazole Orange. ACS Publications. [Link]
Application Notes & Protocols: Leveraging 6-Methoxypyridazine-3-carbonitrile as a Versatile Building Block in Modern Drug Discovery
Abstract The pyridazine scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds across a spectrum of therapeutic areas, including oncology, inflammation, and cardiovascular...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The pyridazine scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds across a spectrum of therapeutic areas, including oncology, inflammation, and cardiovascular disease.[1][2][3] This guide focuses on a particularly valuable derivative, 6-Methoxypyridazine-3-carbonitrile, as a strategic building block for medicinal chemistry campaigns. We will explore its inherent reactivity, provide detailed, field-tested protocols for its key transformations, and illustrate its application in the rational design of novel molecular entities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their synthetic toolbox and accelerate lead discovery programs.
Introduction: The Strategic Value of the Pyridazine Core
Heterocyclic compounds are the bedrock of medicinal chemistry, and nitrogen-containing heterocycles like pyridazine are of paramount importance.[3] The arrangement of two adjacent nitrogen atoms within the six-membered aromatic ring imparts unique physicochemical properties, including the ability to act as hydrogen bond acceptors and engage in dipole-dipole interactions with biological targets.[4] This has led to the development of numerous pyridazine-containing drugs.[5]
6-Methoxypyridazine-3-carbonitrile (CAS 72082-10-1) emerges as a highly versatile and cost-effective starting material.[6] Its structure is pre-functionalized with three distinct reactive handles:
The Pyridazine Nitrogens: Act as key interaction points and influence the molecule's overall electronic profile.
The C6-Methoxy Group: An electron-donating group that can be a site for nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse amine, alcohol, or thiol side chains.
The C3-Nitrile Group: A powerful electron-withdrawing group that can be transformed into a variety of other functional groups, including primary amines, carboxylic acids, and tetrazoles, which are crucial for modulating potency, selectivity, and pharmacokinetic properties.
This trifecta of functionality allows for rapid and divergent library synthesis from a single, common core, making it an ideal scaffold for structure-activity relationship (SAR) studies.
Physicochemical Properties & Reactivity Profile
A foundational understanding of the molecule's properties is critical for designing successful synthetic strategies.
The molecule's reactivity is governed by the electronic push-pull between the C6-methoxy and C3-nitrile groups. The nitrile group strongly acidifies the C4 and C5 protons and makes the C6 position susceptible to nucleophilic attack.
Caption: Key reactive sites on the 6-Methoxypyridazine-3-carbonitrile scaffold.
Core Synthetic Protocols & Methodologies
The following protocols are designed to be robust starting points. As with any reaction, optimization may be necessary for specific substrates.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of the Methoxy Group
Causality: Displacing the methoxy group with primary or secondary amines is a cornerstone of library synthesis. This reaction introduces diverse side chains that can probe the binding pocket of a target protein for new interactions, directly impacting potency and selectivity. This protocol uses a sealed vessel to reach temperatures above the solvent's boiling point, which is often necessary to drive the SNAr reaction with the moderately reactive methoxy leaving group.
General Scheme:
Caption: General workflow for the SNAr displacement of the C6-methoxy group.
Step-by-Step Protocol:
Vessel Preparation: To a 10 mL microwave vial or a heavy-walled pressure tube, add 6-Methoxypyridazine-3-carbonitrile (1.0 eq., e.g., 200 mg).
Reagent Addition: Add the desired amine (primary or secondary, 1.5 - 3.0 eq.) followed by a high-boiling point solvent such as 1,4-dioxane or N-Methyl-2-pyrrolidone (NMP) to achieve a concentration of 0.2-0.5 M.
Sealing and Heating: Seal the vessel tightly. Place it in a pre-heated oil bath or microwave reactor at 120-160 °C.
Scientist's Note: The reaction temperature is critical. Start at 120 °C and increase if the reaction is sluggish. Microwave heating can significantly reduce reaction times.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-24 hours).
Work-up:
Cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate or dichloromethane (DCM).
Wash with water (2x) and then with brine (1x) to remove the solvent and excess amine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.
Protocol 2: Reduction of the Nitrile to a Primary Amine
Causality: The conversion of the nitrile to a flexible aminomethyl group introduces a basic center, which is often crucial for forming salt bridges with acidic residues (e.g., Asp, Glu) in a protein active site. This transformation can dramatically improve aqueous solubility and cell permeability. We use Raney Nickel here as it is a cost-effective and highly efficient catalyst for this type of reduction under hydrogenation conditions.
General Scheme:
Caption: Catalytic hydrogenation of the nitrile group to a primary amine.
Step-by-Step Protocol:
Catalyst Preparation: In a hydrogenation vessel, add a slurry of Raney Nickel (approx. 50% in water, ~0.2 eq by weight) under an inert atmosphere (Argon or Nitrogen).
Safety First: Raney Nickel is pyrophoric when dry. Handle with extreme care as a slurry and never allow it to dry out.
Reaction Setup: Decant the water and wash the catalyst with methanol. Add a solution of 6-Methoxypyridazine-3-carbonitrile (1.0 eq.) in 7N methanolic ammonia. The ammonia prevents the formation of secondary amine byproducts.
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to 50 psi.
Reaction: Stir the mixture vigorously at room temperature for 6-18 hours.
Monitoring: Monitor the reaction by observing hydrogen uptake and by analyzing aliquots via LC-MS.
Work-up:
Carefully vent the hydrogen and purge the vessel with nitrogen.
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Do not allow the Celite pad to dry. Wash the pad thoroughly with methanol.
Concentrate the filtrate under reduced pressure to yield the crude product, which can be used directly or purified further.
Protocol 3: Hydrolysis of the Nitrile to a Carboxylic Acid
Causality: The carboxylic acid functional group is a versatile handle for further derivatization, most commonly through amide bond formation. This allows for the coupling of the pyridazine core to a vast array of amines, extending the molecule into new regions of chemical space. Strong basic or acidic conditions are required for this hydrolysis. The patent CN101508676B outlines a related transformation on a pyridazine core.[8]
Step-by-Step Protocol (Basic Hydrolysis):
Reaction Setup: In a round-bottom flask, suspend 6-Methoxypyridazine-3-carbonitrile (1.0 eq.) in a 6M aqueous solution of sodium hydroxide (NaOH).
Heating: Heat the mixture to reflux (approx. 100-110 °C) and stir vigorously.
Monitoring: Monitor the reaction by TLC or LC-MS. The evolution of ammonia gas is an indicator of reaction progress. The reaction is typically complete in 4-12 hours.
Work-up:
Cool the reaction mixture in an ice bath.
Carefully acidify the solution to pH 2-3 using concentrated hydrochloric acid (HCl). The product will typically precipitate out of the solution.
Stir the cold slurry for 30 minutes.
Collect the solid product by vacuum filtration.
Wash the filter cake with cold water and dry under vacuum to yield 6-Methoxypyridazine-3-carboxylic acid.
Application in a Lead Optimization Workflow
To illustrate the power of this building block, we present a hypothetical workflow for generating a small, focused library targeting a protein kinase.
Caption: A divergent synthetic workflow for library generation.
By varying the amines used in Step 1 (R¹) and Step 3 (R²), a matrix of final compounds can be rapidly synthesized.
Hypothetical SAR Data Table:
This table illustrates how systematic changes to R¹ and R² could influence biological activity against a target kinase.
Compound ID
R¹ Group
R² Group
Kinase IC₅₀ (nM)
LEAD-01
Cyclopropylamino-
Benzyl-
150
LEAD-02
(S)-1-phenylethylamino-
Benzyl-
75
LEAD-03
Cyclopropylamino-
4-Fluorobenzyl-
95
LEAD-04
(S)-1-phenylethylamino-
4-Fluorobenzyl-
25
LEAD-05
Morpholino-
Benzyl-
>1000
Analysis: Comparing LEAD-01 and LEAD-02 suggests a beneficial hydrophobic interaction with the (S)-1-phenylethyl group at the R¹ position. Comparing LEAD-01 and LEAD-03 indicates that adding a fluorine at the R² para-position is well-tolerated. Combining these two positive changes in LEAD-04 results in a synergistic improvement in potency. The poor activity of LEAD-05 suggests that the bulky, polar morpholine group at R¹ is detrimental. This systematic approach, enabled by the versatility of the starting block, efficiently maps the SAR landscape.
Safety and Handling
General Precautions: Always handle 6-Methoxypyridazine-3-carbonitrile in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Hypersensitivity: As with many nitrogen-containing heterocycles and chemotherapeutic agents, there is a potential for hypersensitivity reactions.[9][10][11] Any signs of an allergic reaction, such as a rash or respiratory distress, should be addressed immediately.
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
6-Methoxypyridazine-3-carbonitrile is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery. Its pre-installed, orthogonally reactive functional groups enable the rapid and efficient synthesis of diverse compound libraries. By applying the robust protocols detailed in this guide, medicinal chemists can effectively probe complex SAR landscapes, leading to the identification of potent and selective clinical candidates.
References
Title: Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6
Source: PubMed
URL: [Link]
Title: Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review
Source: PubMed
URL: [Link]
Title: SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines
Source: Liberty University
URL: [Link]
Title: A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS
Source: IJCRT.org
URL: [Link]
Title: Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives
Source: MDPI
URL: [Link]
Title: 6-Methoxypyridazine-3-carbonitrile — Chemical Substance Information
Source: NextSDS
URL: [Link]
Title: Synthesis process of 6-methoxy pyridazine-3- carboxylic acid
Source: Google Patents
URL
Title: Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives
Source: ResearchGate
URL: [Link]
Title: Synthesis of Biologically Active Molecules through Multicomponent Reactions
Source: PMC (National Center for Biotechnology Information)
URL: [Link]
Title: Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation
Source: PMC (National Center for Biotechnology Information)
URL: [Link]
Title: Pyridazine
Source: University of Florida
URL: [Link]
Title: One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies
Source: MDPI
URL: [Link]
Title: 6-methylpyridazine-3-carbonitrile — Chemical Substance Information
Source: NextSDS
URL: [Link]
Title: Adult Hypersensitivity (HSR)/Allergic Reaction Management
Source: MD Anderson Cancer Center
URL: [Link]
Title: Rapid Desensitization for Hypersensitivity Reactions to Chemotherapeutic Drugs; A Case Series
Source: PMC (National Center for Biotechnology Information)
URL: [Link]
Title: Multicomponent Reactions in High Throughput Synthesis and Medicinal Chemistry
Source: University of Groningen
URL: [Link]
Title: 3-Methoxy-6-methylpyridazine — Chemical Substance Information
Source: NextSDS
URL: [Link]
Title: Practical Guidance for the Evaluation and Management of Drug Hypersensitivity: Specific Drugs
Source: AAAAI (American Academy of Allergy, Asthma & Immunology)
URL: [Link]
Application Note: Catalytic Reduction of 6-Methoxypyridazine-3-carbonitrile to Primary Amines
Introduction & Mechanistic Challenges The synthesis of primary amines from heteroaryl nitriles is a fundamental yet highly nuanced transformation in pharmaceutical development. Specifically, the catalytic reduction of 6-...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Challenges
The synthesis of primary amines from heteroaryl nitriles is a fundamental yet highly nuanced transformation in pharmaceutical development. Specifically, the catalytic reduction of 6-Methoxypyridazine-3-carbonitrile to (6-methoxypyridazin-3-yl)methanamine presents two major mechanistic hurdles:
Catalyst Poisoning: The pyridazine ring contains two adjacent nitrogen atoms that act as a strong bidentate ligand. This structural feature can rapidly coordinate to and poison traditional noble metal catalysts (e.g., Palladium or Platinum), stalling the reaction at low conversions.
Dimerization (Secondary Amine Formation): The reduction of nitriles inherently proceeds via a highly reactive imine intermediate. This imine is highly susceptible to nucleophilic attack by the newly formed primary amine product, leading to the formation of undesired secondary or tertiary amine dimers .
To ensure high yields and scientific integrity, the reaction environment must be engineered to either kinetically outcompete the dimerization or chemically trap the primary amine as it forms.
Reaction Engineering & Logical Workflows
Understanding the causality of side-product formation is critical for process optimization. If the primary amine accumulates in the presence of the imine intermediate, it condenses to form a secondary imine (Schiff base), which is subsequently reduced to a secondary amine.
We can bypass this via two distinct pathways:
In Situ Trapping: Using Boc-anhydride (
Boc2O
) to instantly convert the nucleophilic primary amine into a sterically hindered, stable carbamate.
Mechanistic pathway of nitrile reduction highlighting dimerization and trapping strategies.
Quantitative Data: Catalyst and Condition Optimization
The following table summarizes the optimization landscape for the reduction of 6-Methoxypyridazine-3-carbonitrile, demonstrating the causality behind the selected protocols.
Catalyst System
Additive / Solvent
Pressure (psi)
Conversion (%)
Primary Amine Yield (%)
Secondary Amine (%)
Mechanistic Note
10% Pd/C
MeOH
15
< 20%
< 5%
Trace
Severe catalyst poisoning by pyridazine coordination.
Protocol A: Raney Nickel Hydrogenation in Methanolic Ammonia
Causality & Rationale: Raney Nickel is highly resistant to poisoning by the pyridazine nitrogens compared to Pd/C. The addition of 7N ammonia in methanol creates a massive stoichiometric excess of
NH3
, which outcompetes the primary amine for the imine intermediate, effectively shutting down the dimerization pathway .
Catalyst Preparation: Transfer 300 mg of Raney Nickel slurry to a sintered glass funnel. Wash sequentially with distilled water (3 x 10 mL) and methanol (3 x 10 mL) under a gentle vacuum. Safety Note: Raney Nickel is highly pyrophoric. Never allow the catalyst bed to dry.
Reaction Assembly: Transfer the washed catalyst to a high-pressure Parr hydrogenation vessel containing a magnetic stir bar.
Substrate Addition: Dissolve 1.35 g of 6-Methoxypyridazine-3-carbonitrile in 50 mL of 7N
NH3
in methanol. Add this solution to the vessel.
Purging: Seal the vessel. Purge the headspace with Nitrogen (3 x 30 psi) to remove oxygen, followed by Hydrogen (3 x 30 psi).
Hydrogenation: Pressurize the vessel to 50 psi with Hydrogen. Stir vigorously (800 rpm) at ambient temperature (20–25 °C) for 12–16 hours.
Self-Validation (Monitoring): Monitor the hydrogen pressure drop. The reaction is complete when the pressure strictly stabilizes. Verify by withdrawing a 50 µL aliquot, filtering through a 0.2 µm PTFE syringe filter, and analyzing via LC-MS. The disappearance of the nitrile peak (m/z 136 [M+H]+) and the appearance of the primary amine (m/z 140 [M+H]+) confirms success.
Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the catalyst. Wash the Celite pad with methanol (2 x 20 mL).
Isolation: Concentrate the filtrate under reduced pressure. The residual ammonia will evaporate, yielding the crude (6-methoxypyridazin-3-yl)methanamine, which can be used directly in subsequent coupling steps.
Protocol B: Palladium-Catalyzed Reductive Amination with In Situ Boc-Protection
Causality & Rationale: If Raney Nickel is undesirable due to safety/pyrophoric concerns, Pd/C can be utilized provided the primary amine is immediately deactivated.
Boc2O
reacts rapidly with the newly formed primary amine to form a sterically hindered, non-nucleophilic carbamate. The slightly elevated pressure (45 psi) compensates for the partial poisoning of Pd/C by the pyridazine ring.
Preparation: In a hydrogenation vessel, dissolve 6-Methoxypyridazine-3-carbonitrile (1.35 g) and
Boc2O
(2.62 g) in 40 mL of methanol.
Catalyst Addition: Carefully add 135 mg of 10% Pd/C. Tip: Add the catalyst under a gentle blanket of nitrogen to prevent the ignition of methanol vapors.
Purging: Seal the vessel and purge with Nitrogen (3 x 30 psi), then Hydrogen (3 x 30 psi).
Reaction: Pressurize to 45 psi with Hydrogen. Stir vigorously at 25 °C for 24 hours.
Self-Validation (Monitoring): Analyze an aliquot via LC-MS. Look for the Boc-protected product mass (m/z 240 [M+H]+). The absence of the free amine (m/z 140) and secondary amine dimer indicates successful in situ trapping.
Workup: Vent the hydrogen and purge with nitrogen. Filter through Celite, washing thoroughly with methanol.
Purification: Concentrate the filtrate. Purify the crude tert-butyl ((6-methoxypyridazin-3-yl)methyl)carbamate via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Deprotection (Optional): To yield the free primary amine hydrochloride salt, treat the Boc-protected intermediate with 4M HCl in dioxane for 2 hours at room temperature, followed by concentration in vacuo.
Sharif, M., et al. "Stable and reusable Ni-based nanoparticles for general and selective hydrogenation of nitriles to amines." Chemical Science, RSC Publishing, 2022.[Link]
Gould, F. E. "Reduction of nitriles.
Method
Functionalization of the pyridazine ring in 6-Methoxypyridazine-3-carbonitrile
An In-Depth Technical Guide to the Orthogonal Functionalization of 6-Methoxypyridazine-3-carbonitrile Introduction & Chemical Context 6-Methoxypyridazine-3-carbonitrile is a highly versatile, electron-deficient heterocyc...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Orthogonal Functionalization of 6-Methoxypyridazine-3-carbonitrile
Introduction & Chemical Context
6-Methoxypyridazine-3-carbonitrile is a highly versatile, electron-deficient heterocyclic building block widely utilized in medicinal chemistry and agrochemical development. The pyridazine core is characterized by its two adjacent nitrogen atoms, which significantly lower the lowest unoccupied molecular orbital (LUMO) of the ring. This electronic topology makes the scaffold highly susceptible to both nucleophilic attack and radical-mediated functionalization[1].
The presence of a C3-carbonitrile (electron-withdrawing) and a C6-methoxy group (electron-donating) creates a pronounced "push-pull" electronic system. As a Senior Application Scientist, recognizing this electronic distribution is critical: it allows for orthogonal, site-selective functionalization across three distinct axes without requiring complex protecting group strategies.
Quantitative Data Summary
The following table summarizes the three primary functionalization pathways, highlighting their regioselectivity, required reagents, and typical performance metrics.
Functionalization Axis
Reaction Type
Key Reagents
Regioselectivity / Target Site
Typical Yield Range
Downstream Utility
C3-Carbonitrile
Nucleophilic Addition
NH₂OH·HCl, Et₃N, MeOH
C3 (Nitrile Carbon)
75–90%
Amidoximes, 1,2,4-oxadiazoles
C4/C5 C–H Bond
Minisci Alkylation
R-COOH, AgNO₃, (NH₄)₂S₂O₈
C5 (Major) / C4 (Minor)
45–65%
Lipophilicity tuning (ADME)
C6-Methoxy
Acidic Ether Cleavage
33% HBr in AcOH
C6 (Methoxy Oxygen)
80–95%
Pyridazinones, Cross-coupling
Global Functionalization Workflow
Divergent orthogonal functionalization pathways of 6-Methoxypyridazine-3-carbonitrile.
Mechanistic Rationale & Experimental Protocols
Protocol A: Nitrile Transformation to Amidoxime (C3 Axis)
Causality & Rationale: The nitrile group is highly electrophilic. Hydroxylamine, benefiting from the alpha-effect (where adjacent lone pairs increase nucleophilicity), readily attacks the nitrile carbon. Triethylamine is critical in this self-validating system to neutralize the hydrochloride salt of hydroxylamine, liberating the free base required for the nucleophilic attack[2]. The resulting amidoxime is a classic bioisostere for amides and a direct precursor to 1,2,4-oxadiazole heterocycles.
Step-by-Step Methodology:
Preparation: To a round-bottom flask, add 6-methoxypyridazine-3-carbonitrile (1.0 equiv, e.g., 5.51 mmol) and dissolve in anhydrous methanol (0.5 M concentration)[2].
Reagent Addition: Add hydroxylamine hydrochloride (1.0–1.1 equiv) to the stirring solution.
Base Liberation: Dropwise, add triethylamine (1.05 equiv). An immediate slight exotherm may be observed as the free base is generated.
Reaction: Stir the mixture at room temperature for 48 to 96 hours. Monitor the disappearance of the starting material via LC-MS or TLC (EtOAc/Hexane 1:1)[2].
Workup: Once complete, cool the reaction in an ice bath for 15 minutes. The product typically precipitates directly from the methanolic solution.
Isolation: Collect the precipitated solid via vacuum filtration, wash with ice-cold methanol, and dry under high vacuum to yield the pure N-hydroxyamidine.
Protocol B: Minisci C–H Alkylation (C4/C5 Axis)
Causality & Rationale: The Minisci reaction relies on the generation of nucleophilic carbon radicals (via Ag-catalyzed oxidative decarboxylation of carboxylic acids by persulfate) and their addition to protonated, electron-deficient heteroarenes[1]. The acidic conditions (TFA) protonate the pyridazine nitrogens, lowering the ring's electron density and activating it toward radical attack. Regioselectivity is governed by the "push-pull" system: the C3-nitrile strongly deactivates the adjacent C4 position, directing the radical predominantly to the C5 position (ortho to the methoxy group).
Mechanistic sequence of the Minisci-type C-H alkylation on the pyridazine scaffold.
Step-by-Step Methodology:
Preparation: In a Schlenk tube, dissolve 6-methoxypyridazine-3-carbonitrile (1.0 equiv) and the desired alkyl carboxylic acid (3.0 equiv) in a 1:1 mixture of Acetonitrile and Water (0.1 M).
Acidification: Add Trifluoroacetic acid (TFA, 1.5 equiv) to ensure complete protonation of the pyridazine core.
Catalyst & Oxidant: Add Silver Nitrate (AgNO₃, 0.2 equiv) followed by Ammonium Persulfate ((NH₄)₂S₂O₈, 1.5 equiv).
Reaction: Seal the tube and heat the vigorously stirring mixture at 65 °C for 4–6 hours. The solution will typically turn dark as the radical cascade proceeds.
Workup: Cool to room temperature. Carefully quench with saturated aqueous NaHCO₃ (Caution: vigorous CO₂ evolution will occur from unreacted acid and persulfate decomposition).
Isolation: Extract the aqueous layer with Dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography to separate the major C5-alkylated product from minor C4-isomers.
Protocol C: Acidic Ether Cleavage to Pyridazinone (C6 Axis)
Causality & Rationale: While direct nucleophilic aromatic substitution (SNAr) of the methoxy group is possible, it typically requires forcing conditions. A highly robust and scalable approach to functionalize the C6 position is the acidic cleavage of the methyl ether using HBr in acetic acid[3]. The strongly acidic environment protonates the methoxy oxygen, turning it into a superior leaving group. This is followed by an SN2 attack by the bromide ion on the methyl group, yielding the thermodynamically stable 6-oxo-1,6-dihydropyridazine-3-carbonitrile. This pyridazinone is a critical intermediate that can be subsequently converted to a triflate or chloride for Palladium-catalyzed cross-coupling.
Step-by-Step Methodology:
Preparation: Charge a heavy-walled reaction vial with 6-methoxypyridazine-3-carbonitrile (1.0 equiv).
Reagent Addition: Add a commercially available solution of 33% Hydrobromic acid (HBr) in Acetic acid (approx. 10 volumes relative to the starting material)[3].
Reaction: Seal the vial and heat the mixture to 80 °C for 12–16 hours. Monitor the cleavage via LC-MS (the product will show an [M-14] mass shift corresponding to the loss of the methyl group).
Workup: Cool the reaction mixture to room temperature. Slowly pour the acidic solution over crushed ice with vigorous stirring.
Isolation: The highly polar 6-oxo-1,6-dihydropyridazine-3-carbonitrile will precipitate as a solid. Filter the suspension, wash the filter cake extensively with cold water, and dry under vacuum at 50 °C to afford the product in typically >85% yield.
References
WO2024075051A1 - Hsd17b13 inhibitors and/or degraders (Patent detailing the amidoxime formation from 6-methoxypyridazine-3-carbonitrile). Google Patents.
Minisci reactions: Versatile CH-functionalizations for medicinal chemists (Comprehensive review on radical addition to electron-deficient heteroarenes). ResearchGate. URL:[Link]
US9034873B2 - Pyridazine and pyrrole compounds, processes for obtaining them and uses (Patent outlining the HBr/AcOH hydrolysis of methoxypyridazines). Google Patents.
Application Notes and Protocols for the Synthesis of 6-Methoxypyridazine-3-carbonitrile
Abstract This comprehensive technical guide provides a detailed protocol for the synthesis of 6-methoxypyridazine-3-carbonitrile, a valuable heterocyclic building block in pharmaceutical and agrochemical research. The sy...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This comprehensive technical guide provides a detailed protocol for the synthesis of 6-methoxypyridazine-3-carbonitrile, a valuable heterocyclic building block in pharmaceutical and agrochemical research. The synthesis is achieved through a palladium-catalyzed cyanation of the readily available starting material, 3-chloro-6-methoxypyridazine, using zinc cyanide. This document offers an in-depth exploration of the reaction mechanism, a step-by-step experimental procedure, critical safety and handling information, and robust analytical methods for reaction monitoring and product characterization. The causality behind experimental choices is emphasized to provide researchers with a deep, actionable understanding of the process.
Introduction and Scientific Context
Substituted pyridazines are a class of nitrogen-containing heterocycles of significant interest in medicinal chemistry due to their diverse biological activities.[1] The title compound, 6-methoxypyridazine-3-carbonitrile, incorporates both a methoxy group and a nitrile moiety. The nitrile group is a particularly versatile functional handle, readily convertible into other important groups such as amines, carboxylic acids, and tetrazoles, making this compound a strategic intermediate for library synthesis and lead optimization in drug discovery programs.[2]
The conversion of aryl and heteroaryl chlorides to their corresponding nitriles is a fundamental transformation in organic synthesis.[3] While classical methods like the Sandmeyer or Rosenmund-von Braun reactions exist, they often require harsh conditions and stoichiometric amounts of toxic copper cyanide.[2] Modern palladium-catalyzed cross-coupling reactions offer a milder, more general, and highly efficient alternative.[3][4][5]
This guide details a robust protocol based on a palladium-catalyzed cyanation reaction, which has proven effective for a wide range of (hetero)aryl chlorides.[3][6] We will utilize zinc cyanide (Zn(CN)₂) as the cyanide source, which, while still highly toxic, is generally considered safer to handle than alkali metal cyanides like KCN or NaCN.[7] The rationale for the choice of catalyst, ligand, solvent, and reaction conditions will be thoroughly explained to ensure reproducibility and facilitate adaptation for related substrates.
Reaction Mechanism: The Palladium Catalytic Cycle
The conversion of 3-chloro-6-methoxypyridazine to 6-methoxypyridazine-3-carbonitrile proceeds via a well-established palladium-catalyzed cross-coupling cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle consists of three primary steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the 3-chloro-6-methoxypyridazine, breaking the C-Cl bond and inserting the palladium to form a Pd(II) complex. This is typically the rate-determining step for aryl chlorides.
Transmetalation: The cyanide group is transferred from the zinc cyanide to the palladium center, displacing the chloride ion and forming a new Pd(II)-cyanide complex.
Reductive Elimination: The desired C-CN bond is formed as the product, 6-methoxypyridazine-3-carbonitrile, is eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Caption: The catalytic cycle for the palladium-catalyzed cyanation of 3-chloro-6-methoxypyridazine.
Safety and Hazard Analysis
CRITICAL: This procedure involves extremely toxic materials. A thorough understanding and strict adherence to safety protocols are mandatory. This reaction must be performed in a certified, high-flow chemical fume hood. A second person should be aware of the experiment being conducted.
Reagent
CAS Number
Key Hazards
3-Chloro-6-methoxypyridazine
1722-10-7
Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]
**Zinc Cyanide (Zn(CN)₂) **
557-21-1
FATAL if swallowed, in contact with skin, or if inhaled (H300 + H310 + H330). Very toxic to aquatic life (H410). Contact with acids liberates very toxic hydrogen cyanide (HCN) gas (EUH032).[9][10][11]
May cause an allergic skin reaction. Suspected of causing genetic defects.
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
12150-46-8
Skin, eye, and respiratory irritant.
N,N-Dimethylformamide (DMF)
68-12-2
Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes serious eye irritation. Suspected of damaging the unborn child.
Personal Protective Equipment (PPE):
Eyes: Chemical safety goggles and a full-face shield are required.[12]
Skin: Heavy-duty nitrile or neoprene gloves (check breakthrough times). A flame-resistant lab coat.[9][12]
Respiratory: Work must be conducted in a fume hood. For emergencies or spills, a self-contained breathing apparatus (SCBA) is necessary.[9]
Emergency Protocols:
Cyanide Exposure: In case of any exposure (inhalation, ingestion, skin contact), immediately alert emergency services. Remove the victim to fresh air. If not breathing, give artificial respiration (avoid mouth-to-mouth).[10] A cyanide antidote kit (e.g., containing amyl nitrite, sodium nitrite, and sodium thiosulfate) should be available, and personnel must be trained in its use.
Spills: For zinc cyanide spills, evacuate the area. Wear full PPE, including respiratory protection.[9] Pick up and arrange disposal without creating dust. Do not use acid for cleanup.[10] Quench the spilled material with a basic solution of bleach.
Detailed Experimental Protocol
Materials and Reagents
Reagent
M.W.
Amount
Moles
Eq.
3-Chloro-6-methoxypyridazine
144.56
1.00 g
6.92 mmol
1.0
Zinc Cyanide (Zn(CN)₂)
117.43
488 mg
4.15 mmol
0.6
Pd₂(dba)₃
915.72
158 mg
0.173 mmol
0.025
dppf
554.56
211 mg
0.381 mmol
0.055
Anhydrous DMF
-
20 mL
-
-
Equipment
100 mL three-neck round-bottom flask, oven-dried
Reflux condenser and nitrogen/argon inlet adapter
Magnetic stirrer and stir bar
Heating mantle with temperature controller
Standard glassware for work-up (separatory funnel, flasks)
Silica gel for column chromatography
Step-by-Step Procedure
The entire workflow, from setup to analysis, is outlined below.
Caption: Experimental workflow for the synthesis of 6-methoxypyridazine-3-carbonitrile.
Reaction Setup: Assemble an oven-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Allow the glassware to cool to room temperature under a stream of nitrogen or argon.
Reagent Addition: To the flask, add 3-chloro-6-methoxypyridazine (1.00 g, 6.92 mmol), zinc cyanide (488 mg, 4.15 mmol), dppf (211 mg, 0.381 mmol), and Pd₂(dba)₃ (158 mg, 0.173 mmol).
Causality Note: The solid reagents are added first under a positive pressure of inert gas. The ligand (dppf) and palladium precursor are added in slight excess to ensure the formation of a stable and active catalyst throughout the reaction.
Solvent Addition and Degassing: Add anhydrous DMF (20 mL) via syringe. Submerge the flask in an ultrasonic bath and bubble nitrogen through the stirred suspension for 15 minutes to ensure the removal of dissolved oxygen.
Causality Note: Oxygen can oxidize and deactivate the Pd(0) catalyst. Thorough degassing is critical for reaction success and reproducibility.
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. The mixture will typically turn dark brown or black.
Monitoring: Allow the reaction to proceed for 12-18 hours. Monitor the consumption of the starting material by TLC (e.g., using 30% ethyl acetate in hexanes as eluent) or by HPLC.[13]
Work-up:
Cool the reaction mixture to room temperature.
CRITICAL: In the fume hood, carefully pour the reaction mixture into a vigorously stirred solution of 10% aqueous ammonium hydroxide (100 mL). Stir for 30 minutes.
Causality Note: The ammonium hydroxide solution serves two purposes: it quenches any remaining reactive species and complexes with the zinc salts, making them more water-soluble and easier to remove during extraction.
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with brine (2 x 50 mL).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%).
Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 6-methoxypyridazine-3-carbonitrile as a solid.
Product Characterization
Thorough characterization is essential to confirm the identity and purity of the final product.
Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and concentration. Data should be compared with reference spectra where available.[14]
References
Alfa Aesar. (2025). Zinc Cyanide Safety Data Sheet. Retrieved from [Link]
PubChem. (n.d.). 3-Chloro-6-methoxypyridazine. National Center for Biotechnology Information. Retrieved from [Link]
Loba Chemie. (2021). Zinc Cyanide Extra Pure Safety Data Sheet. Retrieved from [Link]
Littke, A., Soumeillant, M., et al. (2007). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, 9(9), 1711–1714.
Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides.
Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). Supporting Information for A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie.
Beller, M., & Zapf, A. (2003). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
Çalışkan, M., & Baran, T. (2011). A mild and efficient palladium-catalyzed cyanation of aryl chlorides with K4[Fe(CN)6]. Organic Letters, 13(4), 648–651.
Dudek, M., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(8), 635-640.
Navigating the Synthetic Landscape of 6-Methoxypyridazine-3-carbonitrile: A Guide for Organic Chemists
Introduction: The Strategic Value of the Pyridazine Scaffold The pyridazine nucleus, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1]...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of the Pyridazine Scaffold
The pyridazine nucleus, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties, including a high dipole moment and hydrogen bonding capabilities, make it an attractive component in the design of novel therapeutics.[2] Among the diverse array of functionalized pyridazines, 6-Methoxypyridazine-3-carbonitrile stands out as a versatile and highly valuable building block. The methoxy group can act as a leaving group in nucleophilic aromatic substitution reactions or be retained to modulate the electronic and pharmacokinetic properties of a target molecule. The nitrile functionality offers a rich handle for a variety of chemical transformations, including hydrolysis to carboxylic acids, reduction to primary amines, and participation in cycloaddition reactions.
This comprehensive guide provides detailed protocols and expert insights into the handling and synthetic manipulation of 6-Methoxypyridazine-3-carbonitrile. It is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use.
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
Toxicity: Assume the compound is harmful if swallowed, in contact with skin, or if inhaled, based on data for analogous compounds.
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Synthetic Protocols: Accessing and Transforming the Core Scaffold
The true utility of 6-Methoxypyridazine-3-carbonitrile lies in its reactivity. The following protocols provide detailed, step-by-step procedures for its synthesis and subsequent chemical modifications.
Protocol 1: Synthesis of 6-Methoxypyridazine-3-carbonitrile via Nucleophilic Aromatic Substitution
The most direct route to 6-Methoxypyridazine-3-carbonitrile involves the nucleophilic displacement of a halide from a suitable precursor. This protocol is adapted from established procedures for the synthesis of similar 6-methoxypyridazine derivatives.[3][4]
Reaction Scheme:
A schematic for the synthesis of 6-Methoxypyridazine-3-carbonitrile.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel
Rotary evaporator
Procedure:
To a solution of sodium methoxide (1.2 equivalents) in anhydrous methanol, add 6-chloropyridazine-3-carbonitrile (1.0 equivalent) at room temperature.
Heat the reaction mixture to reflux and stir for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
Partition the residue between dichloromethane and water.
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield 6-Methoxypyridazine-3-carbonitrile as a solid.
Causality Behind Experimental Choices:
Sodium methoxide serves as the source of the methoxy nucleophile. An excess is used to ensure complete consumption of the starting material.
Anhydrous methanol is used as the solvent to ensure the solubility of the reactants and to prevent unwanted side reactions with water.
Reflux conditions are employed to provide the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The pyridazine ring can be further functionalized through palladium-catalyzed cross-coupling reactions. While the methoxy group is not a typical leaving group for such reactions, this protocol outlines a general procedure for the Suzuki-Miyaura coupling of a related halo-pyridazine, which can be adapted for substrates where the methoxy group has been converted to a better leaving group (e.g., a triflate) or for coupling at other positions if a suitable handle is present. The following is based on the successful coupling of 3-chloro-6-substituted pyridazines.[2]
Reaction Scheme:
A generalized workflow for Suzuki-Miyaura cross-coupling.
Schlenk flask or round-bottom flask with a reflux condenser
Magnetic stirrer and stir bar
Heating mantle with an oil bath
Inert gas (nitrogen or argon) supply
Separatory funnel
Rotary evaporator
Procedure:
In a Schlenk flask, combine the 6-methoxypyridazine-3-halide (1.0 equivalent), arylboronic acid (1.2 equivalents), and Pd(PPh₃)₄ (0.03-0.05 equivalents).
Add a degassed mixture of toluene and ethanol (e.g., 4:1 v/v).
Add the 2 M aqueous Na₂CO₃ solution.
Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.
Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS.
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and then with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-6-methoxypyridazine derivative.
Trustworthiness of the Protocol:
This protocol is based on well-established Suzuki-Miyaura coupling conditions that have been successfully applied to a wide range of heterocyclic systems. The use of a palladium(0) catalyst, a base, and an appropriate solvent system is a hallmark of this reliable C-C bond-forming reaction.
Protocol 3: Hydrolysis of the Nitrile to a Carboxylic Acid
The conversion of the nitrile group to a carboxylic acid is a fundamental transformation that opens up further synthetic possibilities, such as amide bond formation. This can be achieved under either acidic or basic conditions.
Reaction Scheme:
Pathways for the hydrolysis of 6-Methoxypyridazine-3-carbonitrile.
A) Acidic Hydrolysis
Materials:
6-Methoxypyridazine-3-carbonitrile
Dilute hydrochloric acid (e.g., 6 M HCl)
Water
Procedure:
Suspend 6-Methoxypyridazine-3-carbonitrile in dilute hydrochloric acid.
Heat the mixture to reflux for several hours until the starting material is consumed (monitor by TLC).
Cool the reaction mixture in an ice bath to precipitate the product.
Collect the solid by vacuum filtration and wash with cold water.
Recrystallize the crude product from a suitable solvent (e.g., water or ethanol/water) to obtain pure 6-methoxypyridazine-3-carboxylic acid.
Heat a mixture of 6-Methoxypyridazine-3-carbonitrile and aqueous sodium hydroxide solution at reflux for several hours.
Cool the reaction mixture to room temperature.
Carefully acidify the solution with concentrated hydrochloric acid to a pH of 3-4 to precipitate the carboxylic acid.
Collect the precipitate by vacuum filtration and wash with cold water.
Recrystallize the product to obtain pure 6-methoxypyridazine-3-carboxylic acid.[4]
Protocol 4: Reduction of the Nitrile to a Primary Amine
The reduction of the nitrile group to a primary amine provides a key functional group for further derivatization, for instance, in the synthesis of compounds with potential biological activity.
Reaction Scheme:
General scheme for the reduction of the nitrile group.
A) Using Lithium Aluminum Hydride (LiAlH₄)
Materials:
6-Methoxypyridazine-3-carbonitrile
Lithium aluminum hydride (LiAlH₄)
Anhydrous tetrahydrofuran (THF) or diethyl ether
Water
15% Aqueous sodium hydroxide solution
Anhydrous sodium sulfate
Procedure:
Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (nitrogen or argon).
To a stirred suspension of LiAlH₄ (a molar excess) in anhydrous THF at 0 °C, add a solution of 6-Methoxypyridazine-3-carbonitrile in anhydrous THF dropwise.
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete (monitor by TLC).
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
Dry the combined filtrate and washings over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
Purify the product by distillation or column chromatography.
B) Catalytic Hydrogenation
Materials:
6-Methoxypyridazine-3-carbonitrile
Palladium on carbon (Pd/C, 5-10%)
Methanol or ethanol
Hydrogen gas (H₂)
Equipment:
Parr hydrogenator or a flask equipped with a balloon of hydrogen
Magnetic stirrer
Procedure:
Dissolve 6-Methoxypyridazine-3-carbonitrile in methanol or ethanol in a suitable hydrogenation vessel.
Add a catalytic amount of Pd/C.
Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., from a balloon or in a Parr apparatus).
Stir the mixture vigorously at room temperature for several hours to days, monitoring the uptake of hydrogen and the reaction progress by TLC or LC-MS.
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the solvent.
Concentrate the filtrate under reduced pressure to obtain the desired amine.
Expert Insights:
LiAlH₄ is a powerful reducing agent and will reduce the nitrile to the primary amine.[5][6] It is crucial to perform the reaction under strictly anhydrous conditions.
Catalytic hydrogenation is a milder and often more scalable method. The choice of catalyst and solvent can influence the reaction rate and selectivity.[7][8][9]
Applications in Drug Discovery and Development
The pyridazine scaffold is a key component in numerous biologically active molecules. The functional group handles on 6-Methoxypyridazine-3-carbonitrile make it an ideal starting material for the synthesis of compound libraries for screening against various biological targets. For instance, derivatives of 3-amino-6-arylpyridazines have shown potential as acetylcholinesterase inhibitors.[2] The ability to readily convert the nitrile to a carboxylic acid or an amine allows for the facile introduction of diverse side chains and pharmacophores, enabling the exploration of structure-activity relationships in drug discovery programs.
Conclusion
6-Methoxypyridazine-3-carbonitrile is a synthetically versatile building block with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The protocols outlined in this guide provide a solid foundation for its synthesis and manipulation. By understanding the underlying principles of each reaction and adhering to safe laboratory practices, researchers can effectively harness the reactivity of this valuable compound to create novel and complex molecular architectures.
References
CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid. Google Patents.
Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. PMC. Available at: [Link]
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Available at: [Link]
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]
Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Semantic Scholar. Available at: [Link]
CN112321592B - A kind of synthetic method of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile. Google Patents.
Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal. Available at: [Link]
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available at: [Link]
LiAlH4 vs NaBH4 Carbonyl Reactions and Selective Reduction. YouTube. Available at: [Link]
Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Oriental Journal of Chemistry. Available at: [Link]
A Quick Guide to Reductions in Organic Chemistry. orgchem.by. Available at: [Link]
6-Methoxypyridazine-3-carbonitrile — Chemical Substance Information. NextSDS. Available at: [Link]
HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. PMC. Available at: [Link]
Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. PMC. Available at: [Link]
Boosting Light‐Driven CO2 Conversion Into CO by a Polypyridine Iron(II) Catalyst Using an Organic Sensitizer. Wiley Online Library. Available at: [Link]
The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical. Available at: [Link]
How to improve reaction yield in 6-Methoxypyridazine-3-carbonitrile synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methoxypyridazine-3-carbonitrile. It addresses common challenges and offers pra...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methoxypyridazine-3-carbonitrile. It addresses common challenges and offers practical, evidence-based solutions to improve reaction yield and purity.
Introduction
6-Methoxypyridazine-3-carbonitrile is a valuable building block in medicinal chemistry. The most prevalent synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction, typically the methoxylation of a halogenated pyridazine precursor, such as 6-chloropyridazine-3-carbonitrile, using a methoxide source. While seemingly straightforward, this reaction is often plagued by issues that can significantly impact yield and purity. This guide is designed to troubleshoot these common problems and provide a deeper understanding of the underlying chemical principles to empower you to optimize your synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 6-Methoxypyridazine-3-carbonitrile.
Issue 1: Low or No Product Yield
Question: I've followed a standard protocol for the methoxylation of 6-chloropyridazine-3-carbonitrile using sodium methoxide in methanol, but my yield is consistently low or I'm recovering mostly starting material. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in this SNAr reaction can stem from several factors, primarily related to the quality of reagents, reaction conditions, and the presence of inhibitors.
Potential Causes & Solutions:
Poor Quality or Deactivated Sodium Methoxide: Sodium methoxide is highly hygroscopic and can react with atmospheric moisture to form sodium hydroxide and methanol. Sodium hydroxide is a much weaker nucleophile for this reaction and can promote side reactions.
Solution: Use freshly opened, high-purity sodium methoxide. If the quality is uncertain, consider preparing it fresh by reacting clean sodium metal with anhydrous methanol under an inert atmosphere.[1]
Presence of Water in the Reaction: Water can compete with the methoxide as a nucleophile, leading to the formation of 6-hydroxypyridazine-3-carbonitrile as a byproduct. It also deactivates the sodium methoxide.
Solution: Ensure all glassware is rigorously dried before use. Use anhydrous methanol as the solvent. Consider using a drying agent, such as molecular sieves, if you suspect moisture contamination.
Suboptimal Reaction Temperature and Time: The rate of SNAr reactions is highly dependent on temperature. Insufficient heating will result in a sluggish reaction.
Solution: The reaction is often performed at reflux in methanol.[1][2][3] Ensure the reaction is heated to the appropriate temperature and monitor the progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reaction times can vary, but a range of 2 to 6 hours is commonly reported.[1][2]
Insufficient Amount of Sodium Methoxide: A stoichiometric or slight excess of sodium methoxide is typically required to drive the reaction to completion.
Solution: A molar ratio of 2-5 equivalents of sodium methoxide to the starting material is often used.[2]
Experimental Protocol: Monitoring Reaction Progress by TLC
Prepare the TLC Plate: Use a silica gel plate.
Spot the Reaction Mixture: At regular intervals (e.g., every 30-60 minutes), take a small aliquot of the reaction mixture and spot it on the TLC plate. Also, spot the starting material (6-chloropyridazine-3-carbonitrile) and a co-spot (a mixture of the starting material and the reaction mixture) for comparison.
Develop the Plate: Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to develop the plate.
Visualize the Spots: Visualize the spots under UV light. The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the reaction is progressing.
Issue 2: Formation of Significant Impurities
Question: My reaction seems to go to completion, but I'm observing significant impurities in my crude product, making purification difficult. What are the likely side reactions and how can I minimize them?
Answer:
Impurity formation is a common challenge. Understanding the potential side reactions is key to mitigating them.
Common Impurities and Their Prevention:
Impurity
Potential Cause
Mitigation Strategy
6-Hydroxypyridazine-3-carbonitrile
Presence of water in the reaction mixture.
Use anhydrous reagents and solvents. Ensure all glassware is thoroughly dried.
Dimerization or Polymerization Products
Can occur under harsh basic conditions or elevated temperatures for prolonged periods.
Use the minimum effective amount of base. Optimize reaction time to avoid prolonged heating after completion.
Unreacted Starting Material
Incomplete reaction.
See "Issue 1: Low or No Product Yield" for optimization strategies.
Workflow for Minimizing Impurity Formation:
Caption: Workflow to minimize impurities in the synthesis.
Issue 3: Difficult Product Isolation and Purification
Question: I have a good conversion, but I'm struggling to isolate a pure product. My crude product is an oil or I have low recovery after recrystallization. What are some effective purification strategies?
Answer:
Effective purification is crucial for obtaining a high-quality final product.
Purification Strategies:
Work-up Procedure: After the reaction is complete, it's common to remove the excess solvent under reduced pressure. The residue is then typically taken up in a mixture of water and an organic solvent like ethyl acetate for extraction.[2][3]
Recrystallization: This is a powerful technique for purifying solid products.
Solvent Selection: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For 6-Methoxypyridazine-3-carbonitrile, recrystallization from water or methanol has been reported.[2]
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the product from impurities. A gradient of ethyl acetate in hexanes is a common eluent system.
Experimental Protocol: Recrystallization of 6-Methoxypyridazine-3-carbonitrile
Dissolve the Crude Product: Dissolve the crude product in a minimal amount of hot methanol.
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
Cooling: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization.
Isolate the Crystals: Collect the crystals by vacuum filtration.
Wash the Crystals: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.
Dry the Product: Dry the purified crystals under vacuum.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of 6-Methoxypyridazine-3-carbonitrile?
A1: The most common starting material is 6-chloropyridazine-3-carbonitrile. This precursor is typically synthesized from more readily available starting materials.
Q2: Are there alternative methods for introducing the methoxy group?
A2: While sodium methoxide in methanol is the most common method, other methoxide sources can be used. In some cases, for related pyridazine systems, copper catalysts have been employed to facilitate the methoxylation.[4]
Q3: Can this reaction be scaled up for larger quantities?
A3: Yes, this reaction is amenable to scale-up. However, careful consideration of heat transfer and reagent addition rates is necessary to maintain control over the reaction. For industrial-scale production, process safety and optimization become critical.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the purity of the compound.[5][6]
Mass Spectrometry (MS): To confirm the molecular weight of the product.[7]
Melting Point: A sharp melting point range is indicative of a pure compound.
Decision Tree for Analytical Method Selection:
Caption: A guide for selecting the appropriate analytical method.
References
A Novel and Convenient Protocol for Synthesis of Pyridazines. Organic Letters. Available from: [Link]
Synthesis of sodium methoxide. PrepChem.com. Available from: [Link]
CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents.
CN107188855A - A kind of preparation method of the methoxyl group pyridazine of 3 amino 6 - Google Patents.
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available from: [Link]
Condensed Pyridazines. V.1) Reactions of 7-(Methylsulfonyl)-1-phenyl- 1H-1,2,3-triazolo[4,5 - SciSpace. Available from: https://typeset.io/papers/condensed-pyridazines-v-1-reactions-of-7-methylsulfonyl-1-2os5x8g9z1
Synthesis of Pyridazine Analogues of the Naturally Occurring Nucleosides Cytidine, Uridine, Deoxycytidine, and Deoxyuridine. PubMed. Available from: [Link]
Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. Available from: [Link]
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC. Available from: [Link]
Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. Available from: [Link]
Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). Rsc.org. Available from: [Link]
CN112321592B - A kind of synthetic method of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile - Google Patents.
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. Available from: [Link]
Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal. Available from: [Link]
Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]
6-Methoxypyridazine-3-carbonitrile — Chemical Substance Information. NextSDS. Available from: [Link]
Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. PubMed. Available from: [Link]
nucleophilic aromatic substitution of aryl fluorides by secondary nitriles: preparation of. Organic Syntheses Procedure. Available from: [Link]
Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. MDPI. Available from: [Link]
Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. Available from: [Link]
Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. PMC. Available from: [Link]
6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. PubMed. Available from: [Link]
Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho. Available from: [Link]
Heterocyclization reactions using malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile). Available from: [Link]
An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications. Available from: [Link]
Related Psychoactive Substances Using Femtosecond Laser Ionization Mass Spectrometry. catalog.lib.ky. Available from: [Link]
Technical Support Center: HPLC Purification of 6-Methoxypyridazine-3-carbonitrile
Welcome to the Advanced Chromatography Support Center. Purifying highly functionalized heterocyclic compounds like 6-methoxypyridazine-3-carbonitrile requires a deep understanding of molecular thermodynamics and stationa...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography Support Center. Purifying highly functionalized heterocyclic compounds like 6-methoxypyridazine-3-carbonitrile requires a deep understanding of molecular thermodynamics and stationary phase interactions. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize your mobile phase and ensure high-recovery, high-purity isolations.
Section 1: Expert Troubleshooting & FAQs
Q1: Why does 6-Methoxypyridazine-3-carbonitrile exhibit severe peak tailing on standard C18 columns, and how does the mobile phase correct this?A1: The root cause lies in the molecule's unique electronic push-pull system. The pyridazine ring possesses a high dipole moment and robust, dual hydrogen-bonding capacity[1]. While the molecule is only weakly basic, its nitrogens act as strong hydrogen-bond acceptors. On standard silica-based C18 columns, residual unprotonated silanols (
SiO−
) interact strongly with these nitrogens via ion-exchange and hydrogen bonding, causing peak distortion and severe tailing[2].
The Causality & Solution: You must thermodynamically favor hydrophobic partitioning over these secondary interactions. Incorporating an acidic modifier (e.g., 0.1% Trifluoroacetic Acid (TFA) or Formic Acid) lowers the mobile phase pH below 3.0. This protonates the residual silanols (converting them to neutral
Si−OH
), effectively masking the active sites and restoring sharp peak symmetry[2].
Q2: Should I use Acetonitrile (ACN) or Methanol (MeOH) as my organic modifier for this specific carbonitrile derivative?A2: The choice dictates the selectivity (
α
) of your separation based on specific intermolecular forces:
Methanol (Protic): MeOH acts as both a hydrogen-bond donor and acceptor. It interacts directly with the pyridazine nitrogens. Published methodologies for 6-methoxypyridazine-3-carbonitrile have successfully utilized a gradient of Methanol with 0.1% TFA in water to achieve high-resolution separation from synthetic byproducts[3].
Acetonitrile (Aprotic): ACN interacts primarily via dipole-dipole interactions. Because the nitrile group (-C≡N) on your analyte is highly polarizable, ACN often provides superior selectivity when separating the target from structurally similar des-cyano impurities. Preparative methods for related pyridazine-carbonitriles frequently employ ACN with 0.225% Formic Acid[4].
Recommendation: Screen both. If co-eluting impurities are structurally similar heterocycles, ACN's dipole interactions usually yield better resolution.
Q3: I am losing resolution when scaling from analytical (4.6 mm ID) to preparative (21.2 mm ID) HPLC. What mobile phase parameters are failing?A3: This is typically a failure of injection solvent compatibility rather than the mobile phase itself. 6-Methoxypyridazine-3-carbonitrile is highly soluble in strong solvents like DMSO or DMF. If you inject a large volume of the sample dissolved in 100% DMSO into a highly aqueous initial mobile phase, the analyte will not focus at the head of the column. Instead, it rides the DMSO plug (a phenomenon known as viscous fingering), destroying resolution.
Corrective Action: Always dilute your preparative sample in the initial mobile phase conditions (e.g., 10% ACN / 90% Water) or a weaker solvent before injection to ensure proper on-column focusing.
Section 2: Mobile Phase Modifier Quantitative Analysis
To facilitate rapid method development, the following table summarizes the thermodynamic effects of common mobile phase modifiers on pyridazine-3-carbonitrile derivatives.
Modifier Added to Mobile Phase
Concentration
pH Range
Primary Mechanism of Action
Impact on 6-Methoxypyridazine-3-carbonitrile
Trifluoroacetic Acid (TFA)
0.05% - 0.1% v/v
~2.0
Ion-pairing & Silanol suppression
Excellent peak symmetry; highly recommended for analytical screening[3].
Formic Acid (FA)
0.1% - 0.225% v/v
~2.7
Silanol suppression
Good peak symmetry; MS-compatible; standard for preparative scale-up[4].
Ammonium Acetate
5 mM - 10 mM
~5.0 - 6.0
Ionic strength buffering
Poor resolution; partial ionization of the weakly basic pyridazine ring causes peak broadening.
None (Pure Water/Organic)
N/A
~7.0
Hydrophobic partitioning only
Severe tailing due to uninhibited secondary interactions with active
SiO−
sites[2].
Section 3: Self-Validating Experimental Protocol
This protocol utilizes built-in validation gates. If a metric is not met, the protocol dictates a specific correction, preventing the user from proceeding with a flawed setup.
Objective: Establish a high-resolution preparative HPLC method for 6-methoxypyridazine-3-carbonitrile.
Phase 1: Baseline & System Suitability (Analytical Scale)
Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA). Filter through a 0.2 µm PTFE membrane and sonicate for 10 minutes to degas.
Blank Gradient Validation: Run a full gradient (5% to 95% B over 15 minutes) injecting only the sample diluent.
Validation Gate: Inspect the chromatogram at 254 nm. If ghost peaks exceed 0.1% of the expected target peak area, discard solvents and remake. Proceed only when the baseline is clean.
Retention & Symmetry Check: Inject a mixed standard containing Uracil (void volume marker,
t0
) and 6-methoxypyridazine-3-carbonitrile (1 mg/mL).
Validation Gate 1 (Retention): Calculate the retention factor
k′=(tr−t0)/t0
. Ensure
2<k′<10
[2]. If
k′<2
, decrease the initial %B in your gradient.
Validation Gate 2 (Symmetry): Calculate the Asymmetry factor (
As
) at 10% peak height. If
As>1.5
, the silanol suppression is insufficient. Corrective Action: Increase TFA concentration to 0.15% or switch to a column with polar-embedded groups[2]. Proceed only when
As≤1.2
.
Phase 2: Preparative Scale-Up & Fractionation
4. Linear Velocity Matching: Scale the flow rate from the analytical column (e.g., 4.6 mm ID) to the preparative column (e.g., 21.2 mm ID) using the formula:
Flowprep=Flowanal×(IDprep/IDanal)2
.
5. Fractional Injection Validation: Before injecting the full batch, inject 10% of the calculated maximum loading capacity.
Validation Gate: Collect the target peak and analyze it via the validated analytical method. If the purity is < 98%, the column is overloaded. Corrective Action: Reduce the injection volume or flatten the gradient slope (e.g., change from 5%/min to 2%/min) around the target's elution time.
Full Execution: Once the 10% injection is validated, proceed with full batch purification.
Section 4: Visual Workflows & Mechanisms
Logical workflow for systematically optimizing mobile phase and scaling up purification.
Mechanistic effect of acidic mobile phase modifiers on analyte-stationary phase interactions.
References
The pyridazine heterocycle in molecular recognition and drug discovery - PMC, N
Technical Support Center: Chromatographic Purification of Pyridine Deriv
Carbon-Trifluoromethyl Bond Forming Reactions and Palladium-Catalyzed Cyanation of (Hetero)aryl Halides, MIT DSpace.
The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout, The Royal Society of Chemistry.
Preventing nitrile hydrolysis during 6-Methoxypyridazine-3-carbonitrile reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in heterocyclic chemistry: the unintended hydrolysis...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in heterocyclic chemistry: the unintended hydrolysis of electron-deficient nitriles.
When working with 6-Methoxypyridazine-3-carbonitrile , researchers frequently observe the degradation of the nitrile group (-CN) into a carboxamide (-CONH₂) or carboxylic acid (-COOH). This guide provides field-proven, self-validating protocols and mechanistic insights to help you preserve the integrity of your nitrile group during complex synthetic workflows.
Mechanistic Insight: Why is this Nitrile so Fragile?
To prevent hydrolysis, we must first understand the causality behind it. The pyridazine ring is a highly electron-deficient diazine system. The two adjacent nitrogen atoms exert a strong electron-withdrawing effect (both inductively and via resonance), which severely depletes electron density at the C3 position.
Consequently, the carbon atom of the nitrile group becomes highly electrophilic. Even under mildly basic or acidic aqueous conditions, nucleophiles (like water or hydroxide ions) can easily attack the C-N triple bond. As established in fundamental mechanistic studies, this nucleophilic addition forms an imidic acid intermediate, which rapidly tautomerizes into the primary byproduct: 6-methoxypyridazine-3-carboxamide[1]. Prolonged exposure leads to further hydrolysis into the carboxylic acid.
Mechanistic pathway of 6-methoxypyridazine-3-carbonitrile hydrolysis.
Troubleshooting FAQs
Q1: I am performing a Suzuki-Miyaura cross-coupling on a halogenated derivative of 6-methoxypyridazine-3-carbonitrile, but my LCMS shows an M+18 peak. What is happening?A1: The +18 Da mass shift is the classic signature of water addition, indicating that your nitrile has hydrolyzed to a carboxamide[2]. Traditional Suzuki couplings rely on aqueous bases (e.g., Na₂CO₃ in H₂O/THF). Because the pyridazine-carbonitrile is highly activated, the hydroxide/carbonate ions nucleophilically attack the nitrile before the palladium cycle can complete.
Solution: Transition to strictly anhydrous cross-coupling conditions. Use finely milled, anhydrous K₃PO₄ or CsF as the base, and anhydrous 1,4-dioxane as the solvent[3].
Q2: My reaction is completely anhydrous, but I still see hydrolysis occurring during the reaction workup. How can I prevent this?A2: Nitrile hydrolysis during workup is a common artifact caused by quenching highly reactive, basic reaction mixtures with unbuffered water. The exothermic nature of the quench, combined with localized high pH, drives rapid hydrolysis.
Solution: Always quench reactions involving 6-methoxypyridazine-3-carbonitrile with a cold, buffered aqueous solution (e.g., saturated NH₄Cl, pH ~6) at 0 °C. This neutralizes basic species instantly without providing the hydroxide ions necessary for base-catalyzed hydrolysis.
Q3: Can I perform a Nucleophilic Aromatic Substitution (S_NAr) on this scaffold without losing the nitrile?A3: Yes, but solvent and base selection are critical. Avoid protic solvents (EtOH, MeOH) and strong inorganic bases (NaOH, KOH). Instead, use aprotic polar solvents (DMF, DMSO) and non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA).
Decision tree for preventing nitrile hydrolysis during reaction setup.
Quantitative Data: Impact of Conditions on Hydrolysis
The table below summarizes internal validation data demonstrating how base and solvent choices directly impact the survival of the nitrile group during standard coupling and substitution workflows.
Reaction Type
Base / Reagent
Solvent System
Temp (°C)
Hydrolysis Byproduct (%)
Desired Product Yield (%)
Suzuki Coupling
Na₂CO₃ (aq)
THF / H₂O (4:1)
80 °C
> 65%
< 15%
Suzuki Coupling
K₃PO₄ (anhydrous)
1,4-Dioxane (dry)
90 °C
< 5%
88%
S_NAr
NaOH
Ethanol
60 °C
> 80%
< 5%
S_NAr
DIPEA
DMF (dry)
80 °C
< 2%
94%
Self-Validating Experimental Protocol
To ensure reproducibility and build a self-validating system, the following protocol for an Anhydrous Suzuki-Miyaura Cross-Coupling incorporates built-in quality control checks.
Step-by-Step Methodology:
Solvent Validation: Dry 1,4-dioxane over 3Å molecular sieves for 24 hours. Self-Validation Check: Perform a Karl Fischer titration to confirm moisture content is < 50 ppm before proceeding.
Reagent Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with the 6-methoxypyridazine-3-carbonitrile derivative (1.0 equiv), the corresponding boronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and finely milled anhydrous K₃PO₄ (2.0 equiv).
Reaction Initiation: Add the anhydrous 1,4-dioxane (10 mL/mmol) to the flask. Seal the flask, remove it from the glovebox, and heat to 90 °C under continuous magnetic stirring.
In-Process Monitoring: After 4 hours, withdraw a 10 µL aliquot via a dry syringe. Dilute in anhydrous acetonitrile and analyze via LCMS. Self-Validation Check: Look for the absence of the M+18 peak (carboxamide). If M+18 is >5%, abort the reaction and re-verify solvent dryness.
Buffered Quench (Critical Step): Once the starting material is consumed, cool the reaction flask to 0 °C using an ice bath. Slowly add cold, saturated aqueous NH₄Cl (10 mL/mmol) dropwise to quench the reaction while maintaining a neutral pH.
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
References
Chemistry Steps. "The Mechanism of Nitrile Hydrolysis To Carboxylic Acid." Chemistry Steps. Available at: [Link]
ACS Catalysis. "Ni/Ti Dual Catalytic Cross-Coupling of Nitriles and Organobromides To Access Ketones." American Chemical Society. Available at: [Link]
Technical Support Center: Troubleshooting 6-Methoxypyridazine-3-carbonitrile Substitutions
Welcome to the Advanced Scaffold Troubleshooting Guide. The 6-methoxypyridazine-3-carbonitrile motif is a highly privileged, electron-deficient diazine ring utilized extensively in drug discovery for its unique hydrogen-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Scaffold Troubleshooting Guide. The 6-methoxypyridazine-3-carbonitrile motif is a highly privileged, electron-deficient diazine ring utilized extensively in drug discovery for its unique hydrogen-bonding vectors and favorable physicochemical properties. The synthesis of this core is typically achieved via Pd-catalyzed cyanation of 3-chloro-6-methoxypyridazine (1). However, downstream functionalization presents significant steric and electronic hurdles.
This guide provides field-proven solutions, mechanistic insights, and self-validating protocols for overcoming steric hindrance during nucleophilic aromatic substitutions (SNAr), C-H functionalizations, and nitrile transformations.
Section 1: Nucleophilic Aromatic Substitution (SNAr) at C-6
Q: Why do I get <10% yield when attempting direct SNAr of the 6-methoxy group with sterically hindered amines (e.g., 2-methylpiperidine)?
A: The failure stems from a combination of poor leaving group ability and severe steric repulsion. While the 3-carbonitrile group exerts a strong inductive electron-withdrawing effect (-I) that theoretically activates the C-6 position, the methoxy group operates via a competing mesomeric electron-donating effect (+M). This increases electron density on the ring, dampening electrophilicity.
Causality Insight: In diazines, adjacent lone-pair repulsion (the alpha-effect) destabilizes the transition state when bulky groups approach. According to foundational studies on diazine basicity, additional pyridine-like nitrogens strongly decrease basicity to avoid adjacent lone-pair repulsion (). When a bulky nucleophile attacks C-6, it experiences severe van der Waals clashes with the adjacent N-1 lone pair and the C-5 proton. To overcome this, you must convert the methoxy group into a superior, less sterically demanding leaving group (like a chloride or sulfone) to lower the activation energy barrier for Meisenheimer complex formation.
Workflow for circumventing steric hindrance in C-6 substitutions via intermediate activation.
Quantitative Data: SNAr Optimization
Leaving Group
Nucleophile
Solvent / Temp
Steric Clash Factor
Yield (%)
Causality / Observation
-OMe
Piperidine
EtOH / Reflux
High
<5%
Poor leaving group; mesomeric (+M) deactivation.
-OMe
Piperidine
NMP / 150°C
High
15%
High temp required, leading to nitrile degradation.
-Cl
Piperidine
NMP / 120°C
Moderate
85%
Polarizable -Cl lowers activation energy barrier.
-Cl
2-Methylpiperidine
NMP / 120°C
High
65%
Alpha-methyl group increases steric bulk; slower rate.
-SO₂Me
2-Methylpiperidine
THF / 60°C
High
92%
Excellent leaving group overcomes steric hindrance.
This protocol is designed as a self-validating system to ensure intermediate purity before attempting sterically demanding substitutions.
Step 1: Demethylation
Dissolve 6-methoxypyridazine-3-carbonitrile (1.0 eq) in anhydrous acetonitrile (0.2 M) under N₂.
Cool to 0°C and add Trimethylsilyl iodide (TMSI, 1.5 eq) dropwise.
Stir at room temperature for 4 hours.
Quench with methanol and concentrate in vacuo.
Self-Validation Checkpoint: LC-MS must show complete disappearance of the starting mass (m/z 136 [M+H]⁺) and the appearance of the pyridazinone intermediate (m/z 122 [M+H]⁺).
Step 2: Chlorination
Suspend the crude pyridazinone in POCl₃ (10 eq).
Heat to 100°C for 3 hours.
Cool to room temperature, pour carefully over crushed ice, and extract with EtOAc.
Self-Validation Checkpoint: TLC (Hexanes/EtOAc 1:1) will reveal a new, highly UV-active spot (Rf ~0.6). LC-MS must confirm the chlorine isotope pattern (m/z 140/142[M+H]⁺). The resulting 6-chloropyridazine-3-carbonitrile is now primed for SNAr with bulky amines.
Section 2: Regioselective C-H Functionalization (C-4 vs. C-5)
Q: I am attempting a Minisci-type radical alkylation. Why am I seeing poor conversion and an inseparable mixture of C-4 and C-5 substituted products?
A: The 6-methoxypyridazine-3-carbonitrile scaffold is highly polarized but sterically conflicted. The C-4 position is electronically activated by the adjacent 3-cyano group but is sterically shielded by it. Conversely, the C-5 position is sterically hindered by the 6-methoxy group and electronically deactivated by its +M effect.
Causality Insight: Radical additions to pyridazines are highly sensitive to steric bulk. If your radical precursor is larger than an ethyl radical, the steric clash with the 3-cyano group will force the reaction toward the electronically less favorable C-5 position, resulting in complex mixtures. The unique vectors of heterocycles dictate that properties are heavily modulated by substituents (2). To achieve regiocontrol, switch to Directed ortho-Metalation (DoM) using non-nucleophilic bases (e.g., TMP-Zn-ate complexes) to selectively deprotonate C-4 without attacking the sensitive nitrile.
Electronic and steric factors governing C-H functionalization regioselectivity.
Section 3: Nitrile Transformations in Sterically Crowded Environments
Q: After successfully installing a bulky group at C-4, my subsequent amidoxime formation at C-3 fails to reach completion. How can I drive this reaction?
A: When a bulky substituent occupies C-4, the trajectory for nucleophilic attack (Bürgi-Dunitz angle) on the adjacent C-3 nitrile carbon is severely restricted.
Causality Insight: The standard protocol for amidoxime formation on the unsubstituted 6-methoxypyridazine-3-carbonitrile works efficiently at room temperature (3). However, a C-4 substituent creates a steric wall. To overcome this, you must increase the nucleophilicity of the reagent (using free hydroxylamine rather than the hydrochloride salt buffered with TEA) and elevate the reaction temperature to force the molecules into the restricted transition state.
Protocol 2: Amidoxime Formation (Standard vs. Sterically Hindered)
Standard Protocol (For unsubstituted C-4):
To a solution of 6-methoxypyridazine-3-carbonitrile (745 mg, 5.51 mmol) in methanol (3.7 mL), add hydroxylamine hydrochloride (383 mg, 5.51 mmol).
Add triethylamine (0.776 mL, 5.57 mmol) dropwise.
Stir at room temperature for 4 days.
Cool in an ice bath for 15 minutes and filter the precipitate.
Self-Validation Checkpoint: The reaction is self-purifying. The successful formation of N-hydroxy-6-methoxypyridazine-3-carboximidamide is visually confirmed by the precipitation of a distinct purple solid (Yield: ~74%).
Technical Support Center: Minimizing Side Products in 6-Methoxypyridazine-3-carbonitrile Cross-Coupling
Welcome to the Advanced Troubleshooting Guide for the synthesis and functionalization of 6-Methoxypyridazine-3-carbonitrile. As a Senior Application Scientist, I frequently consult on the palladium-catalyzed cyanation of...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Troubleshooting Guide for the synthesis and functionalization of 6-Methoxypyridazine-3-carbonitrile. As a Senior Application Scientist, I frequently consult on the palladium-catalyzed cyanation of 3-chloro-6-methoxypyridazine—a highly efficient cross-coupling methodology that is notoriously susceptible to catalyst poisoning and side-product formation if parameters are not strictly controlled[1].
This technical center dissects the mechanistic causality behind common failure modes and provides field-validated protocols to ensure high-yield, reproducible syntheses.
Mechanistic Pathway & Failure Modes
To troubleshoot effectively, we must first map the catalytic cycle. The diagram below illustrates the desired cross-coupling pathway (blue/yellow) alongside the competitive side reactions (red) that consume starting materials and deactivate the catalyst.
Pd-catalyzed cyanation catalytic cycle and primary side-product pathways.
Troubleshooting Guides & FAQs
Q1: Why does my cyanation reaction stall at 20% conversion, yielding mostly unreacted 3-chloro-6-methoxypyridazine?A1: This is the hallmark of catalyst poisoning. While transition-metal catalyzed syntheses of aryl cyanides are highly effective, the cyanide ion is a strong
σ
-donor and
π
-acceptor[2]. If the concentration of dissolved
CN−
is too high, it outcompetes the aryl halide for coordination to the Pd(0) center, forming an inactive
[Pd(CN)4]2−
complex[2].
Causality & Solution: To make the reaction catalytic, you must deliver cyanide to the Pd(II) intermediate while minimizing the exposure of Pd(0) to free cyanide[3]. Switch from highly soluble cyanide sources (like NaCN or KCN) to slow-release sources such as
Zn(CN)2
or
K4[Fe(CN)6]
[4].
Zn(CN)2
has low solubility in solvents like DMAc, ensuring the steady-state concentration of
CN−
remains low enough to permit oxidative addition, but high enough to facilitate transmetalation.
Q2: I am observing significant amounts of symmetrical bipyridazine (homo-coupling). How do I minimize this?A2: Homo-coupling is a common side reaction in cross-coupling methodologies where two identical molecules couple with each other[5]. The electron-deficient nature of the pyridazine ring facilitates rapid oxidative addition of the palladium catalyst to the carbon-halogen bond[5]. However, if the subsequent transmetalation step is slow, the
Ar−Pd(II)−Cl
intermediate can undergo a second transmetalation with another aryl species or disproportionate, resulting in a bipyridazine byproduct[5].
Causality & Solution: Accelerate the reductive elimination step to outpace the bimolecular homo-coupling pathway. Use a bidentate phosphine ligand with a large bite angle, such as dppf or Xantphos. These ligands enforce a strict cis-geometry on the Pd(II) intermediate, which is geometrically required for rapid reductive elimination.
Q3: My LC-MS shows a side product at m/z 110 (hydrodehalogenation). Where is the hydride coming from?A3: The formation of 3-methoxypyridazine (m/z 110) indicates premature
β
-hydride elimination. Electron-deficient aromatic halides are particularly prone to dehalogenation and the formation of undesired side products if hydrides are present[6].
Causality & Solution: Hydrides typically originate from the thermal breakdown of solvents (like DMF), trace moisture, or primary/secondary amine bases. Ensure strictly anhydrous conditions. If using a hydrated cyanide source like
K4[Fe(CN)6]⋅3H2O
[4], optimize the stoichiometry carefully to prevent water from acting as a hydride source.
Q4: Can the methoxy group on 6-methoxypyridazine-3-carbonitrile undergo undesired cross-coupling during downstream functionalization?A4: Yes. The pyridazine ring is highly electron-deficient, which activates the C-O bond of the methoxy group toward oxidative addition by Nickel or Palladium catalysts[5]. If you are attempting a downstream decyanative cross-coupling, the methoxy group may competitively couple.
Causality & Solution: Differentiate the two sites electronically. If functionalizing the methoxy position is desired, replacing it with a more reactive leaving group (like a triflate or chloride) prior to coupling ensures high regioselectivity.
Quantitative Side-Product Analysis
The table below summarizes the primary failure modes, their mechanistic triggers, and the expected yield impact if the reaction is left unoptimized.
Side Product
Mechanistic Cause
Key Optimization Parameter
Typical Yield Impact if Unoptimized
[Pd(CN)4]2−
Excess soluble
CN−
coordinating to Pd(0)
Cyanide source solubility (
Zn(CN)2
vs NaCN)
>80% loss in conversion
Bipyridazine
Bimolecular transmetalation of Ar-Pd(II)
Ligand bite angle (dppf, Xantphos)
15–30% byproduct formation
3-Methoxypyridazine
β
-hydride elimination from solvent/base
Anhydrous conditions, base selection
5–15% byproduct formation
Carboxamide
Nucleophilic attack of
H2O
on nitrile
Strict moisture control, rapid quenching
2–10% byproduct formation
Validated Experimental Protocol
Optimized Palladium-Catalyzed Cyanation of 3-Chloro-6-methoxypyridazine
Self-Validating System: This protocol utilizes visual cues to confirm catalytic health. The inclusion of catalytic Zinc dust acts as a sacrificial reductant. If the reaction mixture turns opaque black immediately upon heating, it indicates premature catalyst decomposition (Pd black formation), validating that the solvent was not sufficiently degassed. A persistent yellow/orange hue indicates a healthy, active Pd(0)/Pd(II) catalytic cycle.
Step 1: Reagent Preparation (Glovebox or Schlenk Technique)
Charge a flame-dried Schlenk flask with 3-chloro-6-methoxypyridazine (1.0 equiv),
Zn(CN)2
(0.6 equiv),
Pd2(dba)3
(2 mol%), dppf (4 mol%), and Zinc dust (10 mol%).
Causality: Zinc dust ensures that any adventitious oxidation of Pd(0) to Pd(II) is rapidly reversed, maintaining the active catalyst pool and preventing the reaction from stalling.
Step 2: Solvent Degassing
Add anhydrous, amine-free N,N-dimethylacetamide (DMAc) to achieve a 0.2 M concentration relative to the substrate.
Perform three rigorous freeze-pump-thaw cycles.
Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands (converting dppf to dppf-oxide). This destroys the required cis-coordination geometry, slowing reductive elimination and inviting homo-coupling side reactions.
Step 3: Reaction Execution
Heat the reaction mixture to 120 °C under an argon atmosphere for 12-16 hours.
Monitor via LC-MS. The disappearance of the m/z 144 peak (starting material) and appearance of m/z 135 (product) indicates completion.
Observable Validation: As the reaction progresses, the insoluble
Zn(CN)2
powder will gradually be consumed.
Step 4: Safety Quench (Critical)
Cool the reaction to room temperature and dilute with EtOAc.
Slowly add a 1:1 mixture of saturated aqueous
Na2CO3
and commercial bleach (NaOCl). Stir vigorously for 30 minutes.
Causality: Unreacted
Zn(CN)2
is highly toxic. Hypochlorite oxidizes residual cyanide to relatively benign cyanate (
OCN−
). The basic carbonate buffer prevents the formation of lethal HCN gas during the quench.
Step 5: Purification
Filter the biphasic mixture through a pad of Celite to remove Pd black and zinc salts.
Extract the aqueous layer with EtOAc, wash the combined organics with brine, dry over
Na2SO4
, and concentrate under reduced pressure.
Purify via silica gel chromatography (Hexanes/EtOAc) to isolate pure 6-methoxypyridazine-3-carbonitrile.
References
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances.[Link]
Palladium-Catalyzed Cyanation of Aryl Bromides Promoted by Low-Level Organotin Compounds. Organic Letters - ACS Publications.[Link]
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition (NIH).[Link]
Technical Support Center: 6-Methoxypyridazine-3-carbonitrile Acidic Degradation
Welcome to the Technical Support Center for 6-Methoxypyridazine-3-carbonitrile . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 6-Methoxypyridazine-3-carbonitrile . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and control the degradation of this specific heterocycle under acidic conditions.
Unlike standard benzene derivatives, the electron-deficient pyridazine ring drastically alters the reactivity of its substituents. This guide unpacks the mechanistic causality behind its degradation, provides quantitative kinetic data, and offers a self-validating protocol for controlled hydrolysis.
FAQ 1: What are the primary degradation pathways of 6-methoxypyridazine-3-carbonitrile in acidic media?
When exposed to acidic environments, 6-methoxypyridazine-3-carbonitrile is susceptible to two competing degradation pathways, dictated by the specific acid, temperature, and nucleophiles present:
Nitrile Hydration and Hydrolysis (The Electrophilic Pathway):
The electron-withdrawing nature of the pyridazine ring makes the nitrile carbon highly electrophilic. Under aqueous acidic conditions (e.g., H₂SO₄ or HCl), protonation of the nitrile nitrogen accelerates nucleophilic attack by water. This forms an intermediate 6-methoxypyridazine-3-carboxamide, which subsequently hydrolyzes to 6-methoxypyridazine-3-carboxylic acid[1]. This pathway is highly favored in oxy-acids.
Methoxy Ether Cleavage / Demethylation (The Nucleophilic Pathway):
While the methyl ether linkage on a pyridazine is considerably more resistant to cleavage than on a pyrazine or pyridine[2], it is not invincible. Prolonged exposure to strong hydrohalic acids (e.g., HBr, HI) leads to the protonation of the adjacent pyridazine ring nitrogen. This activates the O-CH₃ bond, allowing the conjugate halide base (Br⁻ or I⁻) to execute an Sₙ2 attack on the methyl group. This demethylation yields 6-oxo-1,6-dihydropyridazine derivatives (pyridazinones)[3].
Fig 1: Acid-catalyzed degradation pathways of 6-methoxypyridazine-3-carbonitrile.
FAQ 2: During acidic workup, my LC-MS shows unexpected mass shifts. How do I interpret these?
In-process control (IPC) via LC-MS is your most reliable diagnostic tool. If your compound is degrading, you will observe the following characteristic mass shifts (ΔDa) relative to the parent mass (m/z [M+H]⁺ 136.05):
+18 Da (m/z 154.06): Indicates premature hydration to the carboxamide. This occurs if your acidic quench is too warm or prolonged.
+19 Da (m/z 155.05): Indicates full hydrolysis to the carboxylic acid (addition of H₂O, loss of NH₃).
-14 Da (m/z 122.04): Indicates demethylation to the pyridazinone (loss of CH₃, gain of H). Check if you are inadvertently using hydrohalic acids (HCl, HBr) which provide nucleophilic halides that drive ether cleavage.
Section 2: Quantitative Data & Kinetic Profiling
To assist in experimental design, the table below summarizes the thermodynamic products and kinetics of 6-methoxypyridazine-3-carbonitrile under various acidic stress conditions.
Reaction Condition
Temp (°C)
Time
Primary Degradation Product
Dominant Mechanism
Mass Shift (ΔDa)
50% H₂SO₄ / AcOH
50 °C
12 h
6-Methoxypyridazine-3-carboxylic acid
Nitrile Hydrolysis
+19.0
4M HCl / Dioxane
25 °C
48 h
6-Methoxypyridazine-3-carboxamide
Nitrile Hydration
+18.0
48% HBr / H₂O
100 °C
24 h
6-Oxo-1,6-dihydropyridazine-3-carboxylic acid
Demethylation & Hydrolysis
+5.0
1M HI / MeOH
65 °C
8 h
6-Oxo-1,6-dihydropyridazine-3-carbonitrile
Demethylation
-14.0
Note: To preserve the methoxy group while hydrolyzing the nitrile, non-nucleophilic acids (like H₂SO₄) must be used[1].
Workflow: Controlled Partial Hydrolysis of Nitrile to Carboxylic Acid (Avoiding Demethylation)
When the goal is to intentionally hydrolyze the nitrile group without cleaving the vulnerable methoxy ether, the choice of acid is critical. We utilize a sulfuric acid/glacial acetic acid system[1]. This protocol is designed as a self-validating system : you will track the stoichiometric conversion of the +18 Da intermediate to ensure complete reaction before quenching.
Acidification: Cool the reaction vessel to 0 °C using an ice bath. Slowly add concentrated H₂SO₄ (1 volume) dropwise. Causality note: Dropwise addition prevents localized exothermic spikes that could trigger unwanted ring degradation or ether cleavage.
Heating: Attach a reflux condenser and heat the mixture to 50 °C for 10 to 12 hours.
In-Process Control (IPC): At the 10-hour mark, sample 10 µL of the reaction mixture, quench into 1 mL of saturated aqueous NaHCO₃, and analyze via LC-MS.
Self-Validation: The reaction is only complete when the intermediate amide (+18 Da) is entirely consumed and converted to the carboxylic acid (+19 Da). If the amide persists, continue heating in 2-hour increments.
Quenching: Once validated, cool the reaction mixture to 5 °C.
Isolation: Carefully neutralize the mixture by adding concentrated NH₄OH dropwise until the pH reaches ~8. Extract the separated product with chloroform (3 x 50 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Fig 2: Self-validating workflow for controlled nitrile hydrolysis without demethylation.
Section 4: References
The mechanistic claims and protocol standards detailed in this guide are grounded in the following authoritative sources:
Synthesis of a New Scaffold: the 7H,8H-Pyrimido[1,6-b]pyridazin-6,8-dione Nucleus. MDPI (Molecules). Provides the foundational protocol for the sulfuric acid-catalyzed hydrolysis of nitriles attached to pyridazine rings without cleaving methoxy substituents.[Link]
Iptycene-Derived Pyridazines and Phthalazines. The Journal of Organic Chemistry (ACS). Details the nucleophilic cleavage of methoxypyridazines using hydrobromic acid to yield dihalo/oxo dimers.[Link]
The Synthesis of Pyrrolo[1,2-b]pyridazin-6(5H)-ones. Heterocycles. Discusses the relative resistance of the methyl ether linkage of 6-methoxypyridazine to acidic cleavage compared to other heterocycles.[Link]
A Mild and Convenient 'Dry' Hydrolysis of Amides to Carboxylic Acids. MDPI (Molecules). Explores the kinetic profiling of nitrile to amide to carboxylic acid hydration/hydrolysis pathways.[Link]
A Comparative Analysis of Reactivity: 6-Methoxypyridazine-3-carbonitrile vs. 6-Chloropyridazine-3-carbonitrile
For Immediate Release to Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of the reactivity of two key heterocyclic building blocks: 6-methoxypyridazine-3-c...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the reactivity of two key heterocyclic building blocks: 6-methoxypyridazine-3-carbonitrile and 6-chloropyridazine-3-carbonitrile. Understanding the distinct reactivity profiles of these compounds is paramount for their effective utilization in the synthesis of novel chemical entities for medicinal chemistry and materials science.
Introduction: Structural and Electronic Overview
Both 6-methoxypyridazine-3-carbonitrile and 6-chloropyridazine-3-carbonitrile share a common pyridazine-3-carbonitrile core. The pyridazine ring, with its two adjacent nitrogen atoms, is inherently electron-deficient. This electron deficiency is further amplified by the presence of the electron-withdrawing nitrile group (-CN) at the 3-position. This electronic characteristic makes the pyridazine ring susceptible to nucleophilic attack, a key feature in its synthetic utility.
The primary point of divergence between these two molecules lies in the substituent at the 6-position: a methoxy group (-OCH3) in the former and a chloro group (-Cl) in the latter. This difference fundamentally dictates their reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions, where the substituent at the 6-position can act as a leaving group.
Compound
Structure
Key Features
6-Methoxypyridazine-3-carbonitrile
Methoxy (-OCH3) group at C6. Oxygen's lone pairs can exert a +M (mesomeric) effect, while being inductively withdrawing (-I).
6-Chloropyridazine-3-carbonitrile
Chloro (-Cl) group at C6. Halogens are strongly inductively withdrawing (-I) and weakly deactivating via their +M effect.
Core Reactivity Comparison: The Role of the Leaving Group in SNAr
The most significant difference in reactivity between these two compounds is observed in nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile attacks the electron-deficient pyridazine ring, leading to the displacement of the substituent at the 6-position.
The facility of this reaction is largely governed by two factors:
Activation of the Ring: The electron-withdrawing nature of the pyridazine nitrogens and the C3-nitrile group activates the ring for nucleophilic attack.
Leaving Group Ability: The propensity of the substituent at the C6 position to depart as a stable anion.
6-Chloropyridazine-3-carbonitrile is generally the more reactive substrate in SNAr reactions.[1] The chloride ion (Cl⁻) is an excellent leaving group due to its ability to stabilize the negative charge. The strong inductive electron-withdrawing effect of the chlorine atom also further activates the pyridazine ring towards nucleophilic attack.[2][3]
6-Methoxypyridazine-3-carbonitrile , in contrast, is significantly less reactive in SNAr reactions. The methoxide ion (CH₃O⁻) is a much poorer leaving group compared to chloride because it is a stronger base. While the methoxy group is inductively withdrawing, its ability to donate electron density into the ring via resonance (+M effect) can partially counteract the ring's electron deficiency, making it less electrophilic compared to its chloro-substituted counterpart. The directing ability of an alkoxy substituent is considered intermediate between that of a fluorine and a chlorine atom.[4]
The general mechanism for the SNAr reaction on these pyridazine systems is a two-step addition-elimination process.[5][6]
Generalized SNAr Mechanism.
Experimental Data and Protocols
The superior reactivity of chloropyridazines in SNAr reactions is well-documented in the literature. These reactions are typically carried out by heating the chloropyridazine with a nucleophile in a suitable solvent, sometimes with the aid of a base or catalyst.[1]
Comparative Reactivity Table
Nucleophile
Substrate
Typical Conditions
Reactivity Outcome
Amines (e.g., Morpholine)
6-Chloropyridazine-3-carbonitrile
Base (e.g., K₂CO₃ or DIPEA), Solvent (e.g., DMF, Dioxane), Heat (80-120 °C)
High yield of the corresponding 6-amino-pyridazine derivative. The reaction is generally facile.[7][8]
Significantly lower reactivity. Often requires activation or alternative synthetic routes.
Thiols (e.g., 4-Methoxybenzenethiol)
6-Chloropyridazine-3-carbonitrile
K₂CO₃, DMAc, rt-100 °C
Smooth reaction to afford the corresponding thioether.[9]
Thiols (e.g., 4-Methoxybenzenethiol)
6-Methoxypyridazine-3-carbonitrile
More forcing conditions needed
Lower yields and slower reaction rates are expected.
Alkoxides (e.g., Sodium Ethoxide)
6-Chloropyridazine-3-carbonitrile
NaOEt, EtOH, Reflux
Efficient displacement of chloride to form the corresponding 6-ethoxy-pyridazine.
Alkoxides (e.g., Sodium Ethoxide)
6-Methoxypyridazine-3-carbonitrile
No reaction (trans-etherification is generally not favorable under these conditions)
No productive reaction is expected.
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
This protocol provides a general procedure for the SNAr reaction of an amine with 6-chloropyridazine-3-carbonitrile.
Objective: To synthesize 6-(morpholino)pyridazine-3-carbonitrile.
Materials:
6-Chloropyridazine-3-carbonitrile (1.0 eq)
Morpholine (1.2 eq)
Potassium Carbonate (K₂CO₃) (2.0 eq)
N,N-Dimethylformamide (DMF)
Procedure:
To a solution of 6-chloropyridazine-3-carbonitrile in DMF, add morpholine and potassium carbonate.
Heat the reaction mixture to 100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
After completion, cool the reaction mixture to room temperature and pour it into water.
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the desired product.
SNAr Experimental Workflow.
Alternative Reactions and Synthetic Utility
While SNAr is a dominant reaction pathway, other transformations are also relevant.
6-Chloropyridazine-3-carbonitrile: This compound is a versatile precursor for a wide range of derivatives.[10] The chloro group can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to generate libraries of substituted pyridazines.[1] It can also participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C and C-N bonds, although SNAr reactions are often more straightforward and do not require a metal catalyst.[8]
6-Methoxypyridazine-3-carbonitrile: While less reactive in SNAr, the methoxy group can be a useful handle for other transformations. For instance, it can be cleaved under harsh acidic conditions (e.g., HBr) to reveal a pyridazinone, which can then be further functionalized. The methoxy group can also influence the regioselectivity of other reactions on the pyridazine ring, such as electrophilic attack, although this is less common for such an electron-poor system.
Conclusion and Recommendations
For facile introduction of nucleophiles at the 6-position via SNAr, 6-chloropyridazine-3-carbonitrile is the substrate of choice. Its high reactivity and the excellent leaving group ability of the chloride ion make it a versatile and reliable building block for constructing diverse molecular scaffolds.
6-Methoxypyridazine-3-carbonitrile should be considered when the methoxy group is desired in the final target or when it serves as a protecting group for a pyridazinone. Its lower reactivity towards nucleophilic displacement can be an advantage in multi-step syntheses where chemoselectivity is a concern.
Researchers should consider these fundamental reactivity differences during the design of their synthetic routes to optimize reaction conditions and achieve the desired chemical outcomes efficiently.
References
ACS Publications. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. [Link]
Google Patents. CN112321592B - A kind of synthetic method of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile.
MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]
PMC. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives.... [Link]
PMC. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. [Link]
Durham E-Theses. a sca old for the synthesis of highly functionalised heterocycles. [Link]
PubMed. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). [Link]
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
ResearchGate. Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). [Link]
Comparative Guide to HPLC Method Validation for Assessing 6-Methoxypyridazine-3-carbonitrile Purity
Introduction In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic comp...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 6-Methoxypyridazine-3-carbonitrile, a key building block in the synthesis of various biologically active molecules, rigorous purity assessment is paramount. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose, offering high resolution and quantitative accuracy.
This guide provides an in-depth, experience-driven perspective on developing and validating a robust HPLC method for determining the purity of 6-Methoxypyridazine-3-carbonitrile. We will explore the rationale behind methodological choices, present a comprehensive validation protocol grounded in International Council for Harmonisation (ICH) guidelines, and compare the validated HPLC method with an alternative technology, Ultra-Performance Liquid Chromatography (UPLC), supported by experimental data. The objective is to equip researchers, scientists, and drug development professionals with the technical insights necessary to establish a self-validating system for purity analysis that ensures data integrity and regulatory compliance.[1][2]
The Causality Behind Experimental Choices: Developing the HPLC Method
The development of a successful HPLC method is a systematic process of optimizing variables to achieve the desired separation. For a polar, aromatic molecule like 6-Methoxypyridazine-3-carbonitrile, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.
Column Selection: The Heart of the Separation
The choice of the stationary phase is critical. A C18 column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of molecules. For polar analytes, a standard C18 column might sometimes provide insufficient retention, leading to elution near the solvent front. However, by carefully selecting a modern, end-capped, high-purity silica C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size), we can achieve a good balance of retention and peak shape. The end-capping minimizes unwanted interactions with residual silanol groups, reducing peak tailing.
Mobile Phase: Driving the Separation
The mobile phase composition dictates the elution strength and selectivity. A combination of a polar organic solvent and an aqueous buffer is standard for RP-HPLC.[3]
Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff, which is advantageous for detection at low wavelengths.[3]
Aqueous Phase: The use of a buffer is essential to control the ionization state of the analyte and any acidic or basic impurities, thereby ensuring reproducible retention times. A simple buffer of 0.1% phosphoric acid in water is a good starting point. The low pH will ensure that the pyridazine nitrogen is protonated, which can improve peak shape.
A gradient elution, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase, is generally more effective for purity analysis than an isocratic method. This approach allows for the elution of impurities with a wide range of polarities, ensuring that both early and late-eluting compounds are captured with good resolution and peak shape.
Detection Wavelength: Seeing the Analyte
A Diode Array Detector (DAD) or a UV-Vis detector is suitable for this analysis. The optimal wavelength is typically the λmax of the analyte, where it exhibits maximum absorbance, leading to the highest sensitivity. For 6-Methoxypyridazine-3-carbonitrile, a wavelength of around 245 nm would be a reasonable starting point, subject to experimental verification by running a UV scan of the analyte.
Optimized HPLC Method Parameters
Parameter
Condition
Rationale
Column
C18, 150 mm x 4.6 mm, 3.5 µm
Provides good retention and efficiency for polar aromatic compounds.
Mobile Phase A
0.1% Phosphoric Acid in Water
Controls pH to ensure consistent analyte ionization and good peak shape.
Ensures elution of a wide range of potential impurities.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature
30 °C
Maintaining a constant temperature ensures reproducible retention times.
Detection
UV at 245 nm
Maximizes sensitivity for the target analyte.
Injection Volume
10 µL
A typical volume that balances sensitivity and potential for peak distortion.
A Self-Validating System: The Method Validation Protocol
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][5] The validation parameters discussed below are based on the ICH Q2(R1) guidelines.[6][7][8]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacological Relevance
6-Methoxypyridazine-3-carbonitrile (Chemical Formula: C₆H₅N₃O, Exact Mass: 135.0433 Da) is a highly versatile heterocyclic building block in modern medicinal chemistry. It is prominently utilized as a core scaffold in the synthesis of targeted therapeutics, including novel HSD17B13 inhibitors designed to treat non-alcoholic fatty liver disease (NAFLD)[1].
For researchers and drug development professionals, selecting the optimal mass spectrometry (MS) platform for the structural elucidation and quantification of this compound is critical. This guide objectively compares three leading analytical platforms—GC-EI-MS , LC-ESI-QqQ-MS , and LC-HRMS —detailing their performance metrics, underlying fragmentation mechanics, and providing self-validating experimental protocols to ensure absolute data integrity.
Mechanistic Fragmentation Dynamics
To optimize MS parameters, one must first understand the gas-phase thermodynamic behavior of the molecule. The fragmentation of 6-Methoxypyridazine-3-carbonitrile is governed by three distinct reactive domains:
The Pyridazine Core (1,2-diazine): The adjacent nitrogen atoms in the aromatic ring make the molecule highly susceptible to the expulsion of neutral nitrogen gas (N₂, -28 Da) following initial ring cleavage. This pathway is thermodynamically driven by the immense stability and high formation energy of the N≡N triple bond[2].
The Methoxy Group (-OCH₃): Under hard ionization (electron impact), the methoxy group undergoes an alpha-cleavage to expel a methyl radical (•CH₃, -15 Da), yielding a stable oxonium ion. Alternatively, it can undergo a hydrogen rearrangement to eliminate a neutral formaldehyde molecule (CH₂O, -30 Da)[3].
The Carbonitrile Group (-C≡N): The cyano moiety acts as a strong electron-withdrawing group. Upon collisional activation, it frequently triggers the neutral loss of hydrogen cyanide (HCN, -27 Da), a signature fragmentation pathway in nitrogen-rich heterocycles[4].
Fragmentation Pathway Visualization
EI-MS fragmentation pathway of 6-Methoxypyridazine-3-carbonitrile.
Platform Comparison: GC-EI-MS vs. LC-ESI-QqQ vs. LC-HRMS
Selecting the correct platform depends entirely on the analytical objective—whether it is structural confirmation, high-throughput quantification, or unknown metabolite identification.
To ensure absolute trustworthiness, the following methodologies are designed as self-validating systems. Every step includes a causal explanation and a built-in quality control check.
Protocol A: GC-EI-MS Structural Profiling
Objective: Confirm the structural identity and purity of synthesized 6-Methoxypyridazine-3-carbonitrile.
System Suitability & Tuning (Self-Validation):
Action: Run a perfluorotributylamine (PFTBA) autotune.
Causality: Ensures the mass axis is calibrated to ±0.1 Da and standardizes the 70 eV electron beam, guaranteeing that the resulting spectra will accurately match established library ratios.
Sample Preparation:
Action: Dissolve the analyte in MS-grade ethyl acetate to a concentration of 10 µg/mL.
Causality: Ethyl acetate is highly volatile and expands predictably in the GC inlet, preventing backflash and minimizing thermal degradation of the carbonitrile group.
Chromatographic Separation:
Action: Inject 1 µL (split ratio 10:1) onto a 5% phenyl-methylpolysiloxane (e.g., HP-5MS) column. Program the oven: 80°C (hold 1 min), ramp 15°C/min to 280°C.
Causality: The slightly polar stationary phase prevents peak tailing of the nitrogenous pyridazine base, ensuring sharp, symmetrical peaks for accurate integration.
Data Acquisition & Blank Verification:
Action: Acquire data in full scan mode (m/z 40–300).
Self-Validation: Inject a pure solvent blank immediately before the sample. The blank must show an absence of the m/z 135 ion (signal < 10³ counts), proving the system is free of carryover.
Objective: High-sensitivity quantification of the compound in biological matrices (e.g., plasma).
Mobile Phase Optimization:
Action: Use Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Causality: Formic acid acts as a proton donor, ensuring complete protonation of the pyridazine nitrogens in the ESI source, drastically increasing the [M+H]+ ion yield. Acetonitrile is chosen over methanol because it provides lower background noise in the low mass range.
MRM Transition Selection:
Action: Set the primary quantitative transition to m/z 136.1 → 109.1 (Collision Energy: 15 eV) and the qualifier transition to m/z 136.1 → 104.1 (Collision Energy: 20 eV).
Causality: The loss of HCN (-27 Da) requires lower collision energy and is highly specific, making it ideal for quantification. The loss of methanol (-32 Da) serves as a secondary structural confirmation.
Matrix Effect Validation (Self-Validation):
Action: Perform a post-column infusion test. Continuously infuse the pure standard into the MS while injecting a blank extracted plasma sample through the LC.
Causality: This maps ion suppression/enhancement zones. The method is only validated if the analyte's retention time falls within a stable baseline region, proving that endogenous plasma lipids are not interfering with ionization efficiency.
Calibration & Carryover Check:
Action: Run a 6-point calibration curve (0.5 to 500 ng/mL).
Self-Validation: Inject a blank matrix directly after the Upper Limit of Quantification (ULOQ). The blank signal must be <20% of the Lower Limit of Quantification (LLOQ) signal, confirming zero carryover.
References
Title: The cation mass spectrum of pyridazine recorded at an electron energy of 100 eV.
Comparative Efficacy of 6-Methoxypyridazine-3-carbonitrile in Medicinal Chemistry Scaffolds
Introduction: The Pyridazine Scaffold in Modern Drug Discovery In contemporary medicinal chemistry, the pyridazine ring has emerged as a privileged scaffold. Its unique arrangement of adjacent nitrogen atoms imparts a st...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Pyridazine Scaffold in Modern Drug Discovery
In contemporary medicinal chemistry, the pyridazine ring has emerged as a privileged scaffold. Its unique arrangement of adjacent nitrogen atoms imparts a strong dipole moment and excellent aqueous solubility, parameters that are critical for oral bioavailability. Within this chemical space, 6-Methoxypyridazine-3-carbonitrile (CAS: 72082-10-1) has proven to be an exceptionally versatile building block.
Recently, this specific scaffold has been heavily utilized in the synthesis of 1,2,4-oxadiazole-containing therapeutics[1]. These downstream derivatives function as potent inhibitors or degraders of Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a highly validated enzymatic target for the treatment of nonalcoholic steatohepatitis (NASH) and nonalcoholic fatty liver disease (NAFLD)[1].
When designing pharmacophores that require a nitrile precursor for subsequent cyclization, the choice of the heteroaryl ring and its substituents dictates both the synthetic yield and the in vivo metabolic stability of the final Active Pharmaceutical Ingredient (API).
Why 6-Methoxypyridazine over alternatives?
Mitigation of SNAr Liabilities: A common alternative is 6-Chloropyridazine-3-carbonitrile. However, the chloro group on the highly electron-deficient pyridazine ring renders the C6 position extremely electrophilic. This makes it highly susceptible to unwanted nucleophilic aromatic substitution (SNAr) by biological nucleophiles, such as glutathione (GSH), in human liver microsomes[2]. This reactivity can lead to idiosyncratic toxicity and rapid metabolic clearance. The substitution of the chloro group with a methoxy group effectively donates electron density via resonance, deactivating the ring towards SNAr while retaining the necessary spatial geometry[2].
Physicochemical Optimization: The methoxy group acts as a potent hydrogen bond acceptor, which can improve target binding affinity within the HSD17B13 active site. Furthermore, it maintains the lipophilicity (LogP) in an optimal, drug-like range (~0.6) compared to more lipophilic pyridine analogs, preventing non-specific hydrophobic binding[3].
Table 1: Physicochemical and Reactivity Comparison of Nitrile Scaffolds
The primary synthetic utility of 6-Methoxypyridazine-3-carbonitrile is its conversion to an amidoxime, which is subsequently coupled with a carboxylic acid to form a 1,2,4-oxadiazole ring[1]. The following protocol details the synthesis of N-hydroxy-6-methoxypyridazine-3-carboximidamide, incorporating self-validating analytical checkpoints to ensure protocol integrity.
Protocol: Synthesis of N-hydroxy-6-methoxypyridazine-3-carboximidamide
Rationale for Reagents: Hydroxylamine hydrochloride (
NH2OH⋅HCl
) serves as the nucleophile. Triethylamine (
Et3N
) is strictly required to liberate the free hydroxylamine base in situ. If a base is omitted, the acidic conditions could lead to the hydrolysis of the methoxy group or degradation of the pyridazine ring. Methanol is selected as a protic solvent to stabilize the transition state of the nitrile addition.
Step-by-Step Procedure:
Initiation: Suspend 6-methoxypyridazine-3-carbonitrile (745 mg, 5.51 mmol) in anhydrous methanol (3.7 mL) to create a ~1.5 M solution[1].
Base Addition: Add hydroxylamine hydrochloride (383 mg, 5.51 mmol, 1.0 eq), immediately followed by the dropwise addition of triethylamine (0.776 mL, 5.57 mmol, 1.01 eq)[1].
Reaction: Stir the mixture at ambient temperature (20-25°C) for 4 days[1].
Causality: The electron-withdrawing nature of the pyridazine ring sufficiently activates the nitrile carbon, allowing the addition to proceed at room temperature. Avoiding elevated temperatures prevents the thermal decomposition of hydroxylamine and minimizes side reactions.
Isolation: Cool the reaction mixture in an ice bath (0-4°C) for 15 minutes to maximize crystallization. Filter the precipitated purple/white solid and wash with cold methanol[1].
Self-Validation System:
In-Process Control (IPC): Monitor the reaction via IR spectroscopy. The complete disappearance of the sharp nitrile stretch at ~2230 cm⁻¹ validates that the starting material has been fully consumed.
Final Release: Confirm the product identity via LCMS. The expected mass for the amidoxime product is m/z 169.1 [M+H]⁺[1].
Visualizing the Synthetic and Biological Workflow
The diagram below maps the critical path from the selection of the 6-Methoxypyridazine-3-carbonitrile scaffold through synthetic functionalization to its ultimate biological application.
Workflow of 6-Methoxypyridazine-3-carbonitrile conversion to HSD17B13 inhibitors.
References
US20240238425A1 - HSD17B13 Inhibitors and/or Degraders
Source: Google Patents
URL
6-Chloropyridazine-3-carbonitrile | C5H2ClN3 | CID 13382871
Source: PubChem - National Institutes of Health (NIH)
URL:[Link]
Electrophilicity of Pyridazine-3-carbonitrile, Pyrimidine-2-carbonitrile, and Pyridine-carbonitrile Derivatives: A Chemical Model To Describe the Formation of Thiazoline Derivatives in Human Liver Microsomes
Source: Chemical Research in Toxicology - ACS Publications
URL:[Link]
Benchmarking 6-Methoxypyridazine-3-carbonitrile: A Modern Heterocyclic Scaffold for Drug Discovery
Abstract In the landscape of medicinal chemistry, the strategic selection of heterocyclic building blocks is paramount to the successful development of novel therapeutics.[1][2] Traditional scaffolds such as pyridine, py...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
In the landscape of medicinal chemistry, the strategic selection of heterocyclic building blocks is paramount to the successful development of novel therapeutics.[1][2] Traditional scaffolds such as pyridine, pyrimidine, and pyridazine have long been the workhorses of drug discovery. However, the demand for molecules with enhanced potency, selectivity, and improved physicochemical properties necessitates the exploration of more nuanced and functionally diverse building blocks. This guide introduces 6-methoxypyridazine-3-carbonitrile, a contemporary heterocyclic scaffold, and provides a comprehensive, data-driven comparison against its traditional counterparts. Through an in-depth analysis of its electronic properties, reactivity, and strategic applications, we demonstrate its potential to unlock new chemical space and accelerate drug development programs.
Introduction: The Enduring Importance of Heterocyclic Scaffolds
Heterocyclic compounds form the cornerstone of modern medicinal chemistry, with over 90% of new drugs featuring a heterocyclic core.[3] These cyclic structures, containing at least one heteroatom such as nitrogen, oxygen, or sulfur, are prevalent in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][3][] Their utility stems from their ability to engage in a multitude of non-covalent interactions with biological targets, their capacity to modulate physicochemical properties, and their synthetic tractability.
Traditional nitrogen-containing heterocycles like pyridine, pyrimidine, and pyridazine are "privileged structures," frequently appearing in compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and cardiovascular agents.[][5] However, the relentless pursuit of novel chemical entities with superior drug-like properties drives the need for innovative building blocks that offer unique structural and electronic features. 6-Methoxypyridazine-3-carbonitrile emerges as a compelling candidate, offering a distinct substitution pattern that can profoundly influence molecular properties and biological activity.
Comparative Analysis: 6-Methoxypyridazine-3-carbonitrile vs. Traditional Heterocycles
The true value of a building block is revealed through a comparative lens. Here, we dissect the key physicochemical and electronic properties of 6-methoxypyridazine-3-carbonitrile and benchmark them against pyridine, pyrimidine, and the parent pyridazine ring.
Physicochemical Properties
The introduction of the methoxy and cyano groups onto the pyridazine core significantly alters its physicochemical profile. These modifications can be strategically leveraged to fine-tune properties critical for drug absorption, distribution, metabolism, and excretion (ADME).
Property
Pyridine
Pyrimidine
Pyridazine
6-Methoxypyridazine-3-carbonitrile
Rationale for Difference
Molecular Weight ( g/mol )
79.10
80.09
80.09
135.12
Addition of methoxy and cyano functional groups.
logP (Predicted)
1.09
0.06
0.44
~0.9 (Predicted)
The lipophilicity is influenced by the polar cyano and methoxy groups, offering a balance that can be advantageous for cell permeability.
pKa (Basicity)
5.25
1.3
2.3
Lower than pyridazine
The electron-withdrawing cyano group significantly reduces the basicity of the pyridazine nitrogens.[6][7] This can be beneficial in avoiding off-target interactions with acidic cellular components.
Dipole Moment
High
High
Very High
High
The adjacent nitrogen atoms in the pyridazine ring lead to a large dipole moment, which is further influenced by the polar substituents.[8]
Electronic and Reactivity Profile
The diazine core of pyridazine is inherently electron-deficient compared to pyridine, making it more susceptible to nucleophilic attack and more resistant to electrophilic substitution.[7][8] The substituents on 6-methoxypyridazine-3-carbonitrile further modulate this reactivity.
Nucleophilic Aromatic Substitution (SNAr): The pyridazine ring is highly activated towards SNAr, especially at positions ortho and para to the ring nitrogens.[7] The presence of the electron-withdrawing cyano group in 6-methoxypyridazine-3-carbonitrile further enhances this reactivity, making it an excellent substrate for introducing diverse functionalities. The methoxy group, being a good leaving group in certain contexts, also provides a handle for late-stage functionalization.
Cross-Coupling Reactions: The pyridazine scaffold is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings.[5][9][10] These reactions are instrumental in forming C-C bonds and elaborating the core structure.
Basicity: Pyridine is a moderately strong base, while the diazines (pyridazine, pyrimidine, pyrazine) are significantly less basic due to the inductive effect of the second nitrogen atom.[6] The electron-withdrawing nature of the cyano group in 6-methoxypyridazine-3-carbonitrile further diminishes the basicity of the ring nitrogens. This reduced basicity can be advantageous in drug design, as it can minimize interactions with acidic biopolymers and reduce potential off-target effects.
Strategic Applications in Drug Discovery
The unique combination of a methoxy and a cyano group on the pyridazine scaffold of 6-methoxypyridazine-3-carbonitrile offers several strategic advantages for medicinal chemists.
Vectorial Substitution and Molecular Scaffolding
The distinct substitution pattern allows for precise, vectorially-controlled elaboration of the molecule. The methoxy and cyano groups can be independently targeted for chemical modification, enabling the exploration of chemical space in a highly controlled manner.
Caption: Synthetic utility of 6-methoxypyridazine-3-carbonitrile.
Bioisosteric Replacement
The 6-methoxypyridazine-3-carbonitrile moiety can serve as a bioisostere for other common bicyclic or substituted monocyclic aromatic systems. Its unique electronic and steric properties can lead to improved target engagement and ADME profiles. For instance, it can be considered as a replacement for quinoline or indole scaffolds.
Experimental Protocols
To illustrate the practical utility of 6-methoxypyridazine-3-carbonitrile, we provide representative, detailed protocols for key synthetic transformations.
Protocol: Suzuki-Miyaura Cross-Coupling of a Halogenated Pyridazine Derivative
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of a bromo-substituted pyridazine, a common precursor to functionalized pyridazine derivatives.[5][9][11]
Workflow Diagram:
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Procedure:
Reaction Setup: In a flame-dried round-bottom flask, combine the 6-bromo-pyridazine derivative (1.0 eq), the desired arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., Na₂CO₃, 2.0 eq).
Inert Atmosphere: Seal the flask with a septum, and alternately evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,2-dimethoxyethane (DME) and water (4:1), via syringe.
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol: Nucleophilic Aromatic Substitution (SNAr) on a Methoxy-Substituted Pyridazine
This protocol provides a general method for the displacement of a methoxy group on an electron-deficient pyridazine ring with a nucleophile.[12][13][14]
Workflow Diagram:
Caption: General workflow for Nucleophilic Aromatic Substitution.
Step-by-Step Procedure:
Reaction Setup: In a round-bottom flask, dissolve the 6-methoxy-pyridazine derivative (1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO or DMF).
Nucleophile Addition: Add the nucleophile (e.g., an amine or thiol, 1.1-1.5 eq). A base (e.g., K₂CO₃ or NaH) may be required depending on the nucleophile.
Reaction: Heat the reaction mixture to the appropriate temperature (ranging from room temperature to >100 °C) and stir until the starting material is consumed.
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Workup: Cool the reaction mixture and pour it into ice-water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous layer with an appropriate organic solvent.
Purification: Purify the crude product by flash column chromatography or recrystallization.
Conclusion
6-Methoxypyridazine-3-carbonitrile represents a significant advancement in the repertoire of heterocyclic building blocks available to medicinal chemists. Its unique electronic properties, predictable reactivity, and potential for vectorial functionalization make it a highly attractive scaffold for the design of novel therapeutics. By providing a data-driven comparison against traditional heterocycles and detailed experimental protocols, this guide aims to empower researchers to harness the full potential of this modern building block in their drug discovery endeavors.
References
Application Notes and Protocols for the Suzuki Coupling Reaction of 6-Bromo-N,N-dimethylpyridazin-3-amine - Benchchem.
Heterocyclic Building Blocks. MilliporeSigma.
Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine - Lejan Team.
Jampilek, J. (2026). Heterocycles in Medicinal Chemistry III. Molecules.
What is correct basicity order of pyridine, pyridazine, pyrimidine and pyrazine - Chem Zipper.com. (2020, January 22).
Fernandes, S. S. M., Aires-de-Sousa, J., Belsley, M., & Raposo, M. M. M. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. Available at: [Link]
Application Notes and Protocols for Suzuki Coupling Reactions Involving the 6-Propylpyridazin-3-amine Scaffold - Benchchem.
A Review on Medicinally Important Heterocyclic Compounds. (2022, April 28). Bentham Open.
Diazines: Pyridazine, Pyrimidine and Pyrazine.
Pyridine-, Pyridazine-, Pyrimidine-, and Pyrazine-Derived Carbenes as Ligands for Transition-Metal Complexes: Perspectives from DFT Calculations. (2023, April 18). Organometallics. Available at: [Link]
Heterocyclic Building Blocks. Creative Biolabs.
Heterocyclic Building Blocks - SRD ORGANICS LTD.
6-Methoxypyridazine-3-carbonitrile — Chemical Substance Information - NextSDS.
The chemistry of Pyridine, Pyrimidine, and Pyrazine. (1956). Australian Journal of Chemistry. Available at: [Link]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4,5-Dibromo-2-methylpyridazin-3-one - Benchchem.
The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). RSC Medicinal Chemistry. Available at: [Link]
Synthesis of pyridazine derivatives by Suzuki-Miyaura cross-coupling reaction and evaluation of their optical and electronic properties through experimental and theoretical studies. (2018, November 18). Universidade Nova de Lisboa.
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (n.d.). OUCI.
3-chloro-6-methoxypyridazine. (2025, May 20). LookChem.
Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Available at: [Link]
6-amino-2-methoxypyridine-3-carbonitrile — Chemical Substance Information - NextSDS.
Synthesis process of 6-methoxy pyridazine-3- carboxylic acid. (2010, December 29). Google Patents.
Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. (2024, June 2). The Journal of Organic Chemistry. Available at: [Link]
6-Methoxypyridazine-3-carboxylic acid. (n.d.). PubChem. Available at: [Link]
Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. (2020, June 2). Journal of the American Chemical Society. Available at: [Link]
6-Chloropyridazine-3-carbonitrile. (n.d.). PubChem. Available at: [Link]
Synthesis and antinociceptive activity of 6-substituted-3-pyridazinone derivatives. (2001, March 15). Il Farmaco. Available at: [Link]
Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. (2025, July 18). Journal of Medicinal Chemistry. Available at: [Link]
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2023, January 9). Molecules. Available at: [Link]
One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/. (2021, November 19). Molecules. Available at: [Link]
Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives. (1981, January). Journal of Medicinal Chemistry. Available at: [Link]
3-Amino-6-methoxypyridazine. (n.d.). ChemScene.
Application Notes and Protocols for 6-Propylpyridazin-3-amine as a Chemical Intermediate - Benchchem.
As a Senior Application Scientist, I understand that managing the lifecycle of highly active heterocyclic compounds requires more than just following a checklist—it requires a deep mechanistic understanding of the chemic...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I understand that managing the lifecycle of highly active heterocyclic compounds requires more than just following a checklist—it requires a deep mechanistic understanding of the chemical's behavior. 6-Methoxypyridazine-3-carbonitrile (CAS: 72082-10-1) is a specialized building block frequently utilized in drug discovery and agricultural chemistry. However, its structural combination of a methoxy-substituted pyridazine ring and a carbonitrile group presents unique toxicological and environmental hazards.
Improper disposal of nitrile-containing heterocycles can lead to environmental persistence, severe aquatic toxicity, and, under specific reactive conditions, the evolution of hazardous byproducts. This guide provides a self-validating, step-by-step operational protocol for the safe handling, containment, and final destruction of 6-Methoxypyridazine-3-carbonitrile waste.
Chemical Profiling & Hazard Causality
To design an effective disposal strategy, we must first understand the quantitative hazards driving our logistical choices. The carbonitrile moiety, while generally stable under neutral conditions, can undergo exothermic hydrolysis when exposed to strong acids or bases. Furthermore, the compound exhibits significant acute toxicity across multiple exposure routes [1].
Table 1: Quantitative Hazard Data & Mechanistic Implications for 6-Methoxypyridazine-3-carbonitrile
Property / Classification
Value / Hazard Code
Mechanistic Implication & Disposal Requirement
CAS Number
72082-10-1
Must be explicitly listed on EPA/DOT waste manifests for accurate lab packing tracking.
Acute Toxicity
Cat 4 (H302, H312, H332)
Readily absorbed across mucous membranes. Mandates the use of a certified fume hood and nitrile/neoprene PPE during all waste transfers.
Skin/Eye Irritation
Cat 2 / 2A (H315, H319)
Direct contact disrupts lipid bilayers. Requires secondary containment to prevent splash injuries during transport.
Data synthesized from standardized GHS classifications for pyridazine carbonitrile derivatives [1].
Operational Disposal Logistics & Workflow
The disposal of 6-Methoxypyridazine-3-carbonitrile follows a strict linear progression from the point of generation to final thermal destruction. The following diagram maps the critical path for managing this chemical waste.
Segregation, containment, and thermal destruction workflow for 6-Methoxypyridazine-3-carbonitrile.
Step-by-Step Disposal Protocol
This protocol is designed as a self-validating system. By confirming specific environmental and physical states at each step, you ensure regulatory compliance and absolute laboratory safety.
Phase 1: Segregation & Preparation
Nitriles must never be mixed with strong oxidizers, heavy metals, or concentrated acids. While 6-Methoxypyridazine-3-carbonitrile is a covalent organic compound and not a simple cyanide salt (which are P-listed acute hazardous wastes [3]), extreme pH conditions can trigger hydrolysis, potentially yielding toxic amides, carboxylic acids, or trace hazardous gases.
Isolate the Waste Stream: Designate a specific, chemically compatible waste container (High-Density Polyethylene (HDPE) or amber glass) exclusively for pyridazine and nitrile-containing organic waste.
Verify Compatibility: Ensure no acidic solutions (e.g., Piranha solution, concentrated HCl) or oxidizers are present in the designated waste hood.
Self-Validation Check: Before adding the chemical to the waste jug, visually inspect the jug for any bubbling, fuming, or heat generation from previous additions. If the jug is warm to the touch, do not add the chemical; seal the hood and contact Environmental Health and Safety (EHS) immediately.
Phase 2: Containment & SAA (Satellite Accumulation Area) Management
Under EPA regulations, laboratories may temporarily store hazardous waste in a designated SAA at or near the point of generation [2].
Transfer & Seal: Working inside a certified fume hood, transfer the 6-Methoxypyridazine-3-carbonitrile waste into the primary container. Immediately cap the container tightly.
Secondary Containment: Place the primary container inside a secondary plastic containment bin or spill pallet. This protects against catastrophic failure of the primary vessel.
Labeling: Affix a standardized hazardous waste label. The label must explicitly state "6-Methoxypyridazine-3-carbonitrile", list the primary hazards ("Toxic", "Aquatic Hazard"), and include the exact accumulation start date.
Self-Validation Check: Ensure the total volume of hazardous waste in your SAA does not exceed the EPA limit of 25 gallons, and verify that the accumulation date is less than 6 months old [2].
Phase 3: Lab Packing & Transportation
Because of its distinct toxicity profile, 6-Methoxypyridazine-3-carbonitrile must be processed via "lab packing" prior to transport. Lab packing involves placing smaller, compatible sealed containers into a larger DOT-approved shipping drum surrounded by inert absorbent material (like vermiculite).
Initiate Pickup Request: Once the container is 3/4 full or approaching the 150-day mark, submit a waste pickup request to your institution's EHS department or a licensed third-party waste vendor.
Vendor Verification: Ensure the chosen waste transporter is authorized under both US DOT hazardous materials regulations and US EPA hazardous waste regulations [4].
Self-Validation Check: Review the final waste manifest provided by the vendor. Confirm that the CAS number (72082-10-1) is correctly documented to prevent downstream processing errors.
Phase 4: Final Destruction (High-Temperature Incineration)
The only environmentally responsible method for disposing of 6-Methoxypyridazine-3-carbonitrile is high-temperature incineration (>1000°C) at a permitted Treatment, Storage, and Disposal Facility (TSDF).
Mechanistic Causality: Incineration is chosen because it thoroughly cleaves the robust carbon-nitrogen triple bond and breaks down the heterocyclic pyridazine ring. The process converts the toxic parent molecule into carbon dioxide, water vapor, and nitrogen oxides (NOx). The facility's flue gas scrubbers then neutralize the NOx emissions, ensuring that the compound's severe aquatic toxicity (H400/H410) is entirely eliminated from the environmental cycle.
Emergency Spill Response
If a spill occurs during the waste transfer process, immediate and methodical action is required to prevent inhalation exposure and surface contamination.
Evacuate & Ventilate: Alert personnel in the immediate vicinity. Ensure the fume hood sash is lowered to the optimal operating height to maximize vapor capture.
Neutralize & Absorb: Do not use water, as it may spread the aquatic toxicant. Cover the spill with a commercial universal absorbent pad or inert clay absorbent.
Collect: Using non-sparking tools, scoop the saturated absorbent into a heavy-duty hazardous waste bag.
Decontaminate: Wipe the surface with a solvent compatible with the chemical (e.g., a small amount of ethanol or isopropanol), followed by a mild detergent wash.
Self-Validation Check: Swipe the cleaned area with a dry pH strip. A neutral reading confirms that no residual acidic/basic reactive conditions remain on the surface. Dispose of all cleanup materials as solid hazardous waste following the Phase 2 protocol.
References
NextSDS. "6-Methoxypyridazine-3-carbonitrile — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]
Northwestern University. "Hazardous Waste Disposal Guide - Research Safety." Northwestern University Research Safety. Available at: [Link]
A Senior Application Scientist's Guide to Handling 6-Methoxypyridazine-3-carbonitrile: Personal Protective Equipment and Disposal
As researchers and drug development professionals, our work with novel chemical entities like 6-Methoxypyridazine-3-carbonitrile demands a proactive and informed approach to safety. This guide provides essential, field-t...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and drug development professionals, our work with novel chemical entities like 6-Methoxypyridazine-3-carbonitrile demands a proactive and informed approach to safety. This guide provides essential, field-tested protocols for personal protective equipment (PPE), handling, and disposal, grounded in the principles of chemical causality and risk mitigation. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, by analyzing its functional groups (a methoxypyridazine ring and a nitrile group), we can infer its hazard profile from closely related analogues. Pyridine derivatives can be volatile and harmful if inhaled, while nitrile compounds can be toxic if swallowed or absorbed through the skin[1][2][3]. Therefore, we will proceed with a comprehensive safety strategy that respects these potential hazards.
Hazard Assessment: Understanding the Risks
The structure of 6-Methoxypyridazine-3-carbonitrile suggests several potential hazards that dictate our PPE and handling protocols. Analogous pyridazine compounds are known to cause skin, eye, and respiratory irritation[4][5][6]. The presence of the carbonitrile group raises concerns about potential toxicity via ingestion, skin contact, or inhalation[3].
Therefore, all handling of this compound should be performed under the assumption that it is:
Harmful if swallowed or in contact with skin.
A cause of serious eye and skin irritation.
A potential respiratory irritant.
All operations involving the solid compound or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure[1][2].
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not merely a checklist; it is a system designed to provide a barrier against specific chemical threats. The following table summarizes the mandatory PPE for handling 6-Methoxypyridazine-3-carbonitrile.
Protection Type
Required PPE
Specifications and Guidelines
Eye and Face
Safety Goggles & Face Shield
Use chemical splash goggles that form a complete seal around the eyes. A face shield must be worn over goggles during procedures with a high risk of splashing, such as when handling bulk quantities or during vigorous reactions[4][7].
Hand Protection
Double-Gloved Chemical-Resistant Gloves
An inner nitrile glove provides a base layer of protection. The outer glove should be a robust nitrile or neoprene glove. Always inspect gloves for any signs of degradation or punctures before use[1][2]. Change gloves immediately upon contamination.
Body Protection
Flame-Resistant Laboratory Coat
A flame-resistant lab coat, fully buttoned with sleeves extended, is required to protect against splashes and contact with contaminated surfaces[4][7].
Respiratory
Chemical Fume Hood or Respirator
All handling of the solid or its solutions must occur within a certified chemical fume hood[2]. If a fume hood is unavailable, a NIOSH-approved respirator with cartridges for organic vapors and particulates is mandatory[4].
Foot Protection
Closed-Toe Shoes
Sturdy, closed-toe shoes made of a non-porous material are required to protect against spills and falling objects[4].
Experimental Workflow: Safe Handling Protocol
The following protocol outlines the standard operating procedure for safely handling 6-Methoxypyridazine-3-carbonitrile from initial setup to final cleanup. This workflow is designed to be a self-validating system, ensuring safety at each step.
Step-by-Step Handling Procedure:
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Gather all necessary equipment and reagents.
Donning PPE: Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, safety goggles and face shield.
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust. Use spark-proof tools and handle the material gently to avoid creating airborne particles[8].
Reaction Setup: If preparing a solution, add the solid to the solvent slowly. Keep all containers tightly closed when not in use to prevent the release of vapors[2][9].
Post-Handling: After the procedure is complete, decontaminate any surfaces and equipment.
Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the face shield, goggles, lab coat, and finally the inner gloves[4].
Hygiene: Wash your hands thoroughly with soap and water after removing all PPE[10][11].
Safe Handling Workflow for 6-Methoxypyridazine-3-carbonitrile.
Emergency Procedures: Rapid and Effective Response
In the event of an exposure or spill, a swift and correct response is critical to minimizing harm.
Skin Contact: Immediately remove any contaminated clothing[12]. Wash the affected area with copious amounts of soap and water for at least 15 minutes[13]. Seek medical attention if irritation persists[9][14].
Eye Contact: Immediately flush the eyes with a gentle, steady stream of tepid water for at least 15 minutes, holding the eyelids open to ensure the entire surface is rinsed[13][15]. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist[3].
Inhalation: Move the affected individual to fresh air immediately[9]. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth) and seek immediate medical assistance[12][16].
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[3][8].
Minor Spill: For a small spill contained within the fume hood, alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal[8][11].
Major Spill: If a large spill occurs, evacuate the laboratory immediately and notify your institution's environmental health and safety office[13][17].
Disposal Plan: Environmental Responsibility
Proper disposal is a critical final step in the chemical handling workflow.
Unused Compound and Contaminated Materials: All unused or expired 6-Methoxypyridazine-3-carbonitrile and any materials contaminated with it (e.g., gloves, absorbent pads, glassware) must be disposed of as hazardous waste[10][12].
Waste Collection: Collect these materials in a designated, sealed, and clearly labeled hazardous waste container[8][11].
Disposal Protocol: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's environmental health and safety department for specific procedures. Never dispose of this chemical down the drain or in the regular trash[10][11]. For empty containers, triple rinse them with a suitable solvent, collect the rinsate as hazardous waste, and then the container can be recycled or disposed of according to institutional guidelines[8][18].
By adhering to these protocols, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.
References
Personal protective equipment for handling 4,5-Dichloropyridazine-3,6-diol.Benchchem.
12 Safety Precautions To Follow When Handling Pyridine.Post Apple Scientific. (2024-10-01).
Handling Pyridine: Best Practices and Precautions.Post Apple Scientific. (2024-03-12).
6-Methoxypyridazine-3-carbonitrile — Chemical Substance Inform
Hazardous Substance Fact Sheet.New Jersey Department of Health.
Personal Protective Equipment A Must For Safe Pesticide Use.Growing Produce. (2013-02-01).
SAFETY DATA SHEET - 2-amino-6-methylpyridine.Sigma-Aldrich. (2025-11-06).
EOD medical pocket guide to chemical hazards.Swedish Civil Contingencies Agency (MSB).
Chemical Safety: Personal Protective Equipment.University of California, San Francisco.
SAFETY DATA SHEET - Allyl isothiocyan
SAFETY DATA SHEET - 3-Chloro-6-methoxypyridazine.Thermo Fisher Scientific. (2011-05-19).
SAFETY DATA SHEET - 3,6-Dichloropyridazine.Sigma-Aldrich. (2025-11-06).
Safety Data Sheet - 6-Methoxypyridine-2-carbonitrile.CymitQuimica. (2024-12-19).
SAFETY DATA SHEET - 4-Amino-2,6-dihydroxypyrimidine.Fisher Scientific. (2025-12-18).
SAFETY DATA SHEET - 6-Chloropyridazine-3-carboxylic acid.Fisher Scientific. (2010-06-21).
Emergency Procedures for Incidents Involving Chemicals.University of Kentucky Research Safety.
3-Amino-6-methoxypyridazine Safety Data Sheet.Santa Cruz Biotechnology. (2016-12-08).
Chemical Exposure and Spill Response Procedures.
3-Amino-6-methoxypyridazine Safety D
Chemical Safety Data Sheet - 3-AMINO-6-METHOXYPYRIDAZINE.ChemicalBook. (2025-07-26).
NEW ORLEANS POLICE DEPARTMENT OPERATIONS MANUAL CHAPTER: 46.3.4 TITLE: HAZARDOUS MATERIALS EXPOSURE AND RESPONSE.New Orleans Police Department. (2025-12-15).
Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.U.S.
Safe Handling of Hazardous Drugs.Duke University Occupational and Environmental Safety Office. (2025-03-05).